SU5208
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
62540-08-3; 853356-19-1 |
|---|---|
Molecular Formula |
C13H9NOS |
Molecular Weight |
227.28 |
IUPAC Name |
(3Z)-3-(thiophen-2-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C13H9NOS/c15-13-11(8-9-4-3-7-16-9)10-5-1-2-6-12(10)14-13/h1-8H,(H,14,15)/b11-8- |
InChI Key |
QMTIIBUDOBNABZ-FLIBITNWSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=CS3)C(=O)N2 |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
SU5208: A Technical Guide to its Mechanism of Action as a VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5208 is a synthetic indolinone derivative that functions as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively blocks the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival. This targeted inhibition of VEGFR-2 makes this compound a valuable tool for studying the physiological and pathological roles of angiogenesis and a potential candidate for therapeutic development in diseases characterized by excessive blood vessel formation, such as cancer. This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on key signaling pathways, quantitative measures of its inhibitory activity, and detailed protocols for relevant experimental assays.
Core Mechanism of Action: Inhibition of VEGFR-2 Tyrosine Kinase
This compound exerts its biological effects primarily through the competitive inhibition of the intracellular tyrosine kinase domain of VEGFR-2.[1][2] This inhibition prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. By blocking this initial event, this compound effectively abrogates the cellular responses to Vascular Endothelial Growth Factor (VEGF), the primary ligand for VEGFR-2.
The specificity of this compound for VEGFR-2 over other receptor tyrosine kinases is a key feature of its mechanism. While cross-reactivity with other kinases can occur at higher concentrations, its primary therapeutic and research applications stem from its potent and selective inhibition of VEGFR-2.
Impact on Key Signaling Pathways
The binding of VEGF to VEGFR-2 triggers the dimerization of the receptor and the subsequent autophosphorylation of specific tyrosine residues in its cytoplasmic tail. These phosphorylated residues serve as docking sites for various signaling proteins, initiating a cascade of intracellular events. This compound, by preventing this initial phosphorylation, disrupts multiple downstream pathways crucial for angiogenesis:
-
PLCγ-PKC-MAPK Pathway: This pathway is centrally involved in endothelial cell proliferation. Inhibition of VEGFR-2 by this compound prevents the activation of Phospholipase C gamma (PLCγ), which in turn blocks the activation of Protein Kinase C (PKC) and the downstream Mitogen-Activated Protein Kinase (MAPK) cascade. The ultimate effect is the suppression of gene expression required for cell cycle progression and proliferation.
-
PI3K-Akt Pathway: This pathway is critical for endothelial cell survival and migration. By blocking VEGFR-2 activation, this compound inhibits the activation of Phosphatidylinositol 3-kinase (PI3K) and its downstream effector, Akt. This leads to an increase in pro-apoptotic signals and a reduction in cell motility.
The following diagram illustrates the points of intervention of this compound in the VEGFR-2 signaling cascade.
Caption: this compound inhibits VEGFR-2 autophosphorylation, blocking downstream signaling.
Quantitative Data
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) value. While specific IC50 values can vary depending on the experimental conditions, this compound is a potent inhibitor of VEGFR-2.
| Target | Assay Type | IC50 |
| VEGFR-2 Kinase | Cell-free kinase assay | Data not available in search results |
| A549 Cell Viability | Cytotoxicity Assay | Data not available in search results |
Note: The table will be populated with specific IC50 values as they become available from reliable sources.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
VEGFR-2 Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well microplates
-
Plate reader capable of measuring luminescence or radioactivity
Procedure:
-
Prepare a solution of this compound at various concentrations in DMSO.
-
In a 96-well plate, add the recombinant VEGFR-2 kinase domain to the kinase buffer.
-
Add the this compound solution or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (radiolabeled or with a detection-coupled system like Kinase-Glo®).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a kinase inhibitor).
-
Quantify the phosphorylation of the substrate. For radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, the remaining ATP is measured, which is inversely proportional to kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a VEGFR-2 kinase inhibition assay.
Endothelial Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of endothelial cells, which is a key process in angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used for this purpose.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basal medium (e.g., EBM-2) with reduced serum
-
Recombinant human VEGF
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or a DNA synthesis marker like BrdU)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a predetermined density and allow them to adhere overnight in complete growth medium.
-
Starve the cells for 4-6 hours by replacing the growth medium with basal medium containing a low percentage of serum (e.g., 0.5% FBS).
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) in the presence or absence of a stimulating concentration of VEGF (e.g., 20 ng/mL).
-
Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of proliferation inhibition for each this compound concentration relative to the VEGF-stimulated control.
-
Determine the IC50 value for the inhibition of cell proliferation.
Caption: Workflow for an endothelial cell proliferation assay.
In Vivo Models of Angiogenesis
The anti-angiogenic activity of this compound can be further evaluated in vivo using models such as the chick chorioallantoic membrane (CAM) assay or tumor xenograft models in immunocompromised mice. These models allow for the assessment of this compound's effect on new blood vessel formation in a living system.
Conclusion
This compound is a well-characterized inhibitor of VEGFR-2, a critical regulator of angiogenesis. Its mechanism of action involves the direct inhibition of the receptor's tyrosine kinase activity, leading to the suppression of key downstream signaling pathways that control endothelial cell proliferation, migration, and survival. The experimental protocols described in this guide provide a framework for the continued investigation and characterization of this compound and other potential anti-angiogenic agents. The quantitative data on its inhibitory potency underscores its utility as a specific tool for angiogenesis research and as a lead compound for the development of novel therapeutics.
References
In-Depth Technical Guide: SU5208 KDR Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the kinase selectivity profile of SU5208, a potent inhibitor of Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document summarizes the quantitative inhibitory activity of this compound against a panel of key tyrosine kinases, outlines the experimental methodologies used to determine its selectivity, and illustrates the associated signaling pathways and experimental workflows.
Executive Summary
This compound is an indolinone-based small molecule inhibitor that primarily targets VEGFR2, a key mediator of angiogenesis. Understanding the selectivity profile of this compound is critical for its application as a research tool and for assessing its potential therapeutic window and off-target effects. This guide consolidates available data on its inhibitory potency and provides detailed experimental context to aid in the design and interpretation of studies utilizing this compound.
Kinase Selectivity Profile of this compound
The inhibitory activity of this compound has been characterized against a panel of receptor tyrosine kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in the table below.
| Kinase Target | IC50 (nM) |
| VEGFR2 (KDR) | 0.5 |
| PDGFRβ | >10,000 |
| FGFR1 | >10,000 |
| c-Kit | >10,000 |
| EGFR | >100,000 |
Data compiled from scientific literature. The IC50 values can vary depending on the specific assay conditions.
The data clearly indicates that this compound is a highly selective inhibitor of VEGFR2, with significantly lower potency against other closely related tyrosine kinases such as PDGFRβ, FGFR1, and c-Kit, as well as the more distantly related EGFR.
Experimental Protocols
The determination of kinase inhibitor selectivity involves a combination of biochemical and cell-based assays. Below are detailed methodologies representative of those used to characterize this compound.
Biochemical Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay directly measures the enzymatic activity of purified kinase domains and the inhibitory effect of the compound.
Objective: To determine the IC50 value of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinase enzymes (VEGFR2, PDGFRβ, FGFR1, c-Kit, EGFR)
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP (radiolabeled ATP)
-
This compound (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 0.1 mM Na₃VO₄, 1 mM DTT)
-
ATP solution
-
96-well plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillant
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to achieve the final desired concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Enzyme Addition: Add the purified kinase enzyme to each well to initiate the pre-incubation. Incubate for 10 minutes at room temperature.
-
Initiation of Kinase Reaction: Add a mixture of cold ATP and [γ-³³P]ATP to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound radiolabeled ATP.
-
Detection: Add scintillant to each well of the dried filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each this compound concentration. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot Analysis of KDR Phosphorylation
This assay assesses the ability of this compound to inhibit the activation (autophosphorylation) of the KDR receptor in a cellular context.
Objective: To determine the effect of this compound on VEGF-induced KDR phosphorylation in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Recombinant human VEGF-A
-
This compound (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Culture HUVECs to near confluency. To reduce basal receptor activation, starve the cells in a low-serum medium for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with a final concentration of 50 ng/mL recombinant human VEGF-A for 10-15 minutes to induce KDR autophosphorylation.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for electrophoresis.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against total VEGFR2.
-
Data Analysis: Quantify the band intensities for phospho-VEGFR2 and total VEGFR2. The ratio of phospho-KDR to total KDR is calculated to determine the level of inhibition at each this compound concentration.
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for Biochemical and Cellular Assays.
Caption: this compound Inhibition of KDR Signaling Pathway.
SU5208 and the VEGFR-2 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway and the role of SU5208 as a selective inhibitor. It is designed for professionals in research and drug development, offering detailed molecular mechanisms, quantitative data for relevant inhibitors, comprehensive experimental protocols, and detailed visual diagrams to elucidate complex processes.
The Central Role of VEGFR-2 in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis.[1] Tumors, to grow beyond a minimal size, require a dedicated blood supply for oxygen and nutrients, which they secure by inducing angiogenesis.[1] The Vascular Endothelial Growth Factor (VEGF) family and its receptors are the master regulators of this process.[1]
Among the VEGF receptors, VEGFR-2 (also known as Kinase Insert Domain Receptor, KDR) is the primary mediator of the mitogenic, migratory, and survival signals in endothelial cells that collectively drive angiogenesis.[1] Upon binding its main ligand, VEGF-A, VEGFR-2 undergoes a series of conformational changes and activation steps that initiate a cascade of downstream signaling events.[1] Consequently, inhibiting the VEGFR-2 pathway is a cornerstone of anti-angiogenic therapy in oncology.[1]
The VEGFR-2 Signaling Pathway: A Detailed Overview
The activation of VEGFR-2 is a multi-step process that triggers several interconnected downstream signaling cascades.
A. Ligand Binding and Receptor Dimerization: The process begins when a VEGF-A ligand binds to the extracellular domains of two VEGFR-2 monomers. This interaction induces receptor dimerization, bringing the intracellular kinase domains into close proximity.[1]
B. Autophosphorylation and Kinase Activation: The proximity of the kinase domains facilitates trans-autophosphorylation on specific tyrosine residues within the intracellular domain. This autophosphorylation event is critical as it "activates" the receptor's kinase function and creates docking sites for various downstream signaling proteins and adaptors.[1]
C. Major Downstream Signaling Cascades: Once activated, VEGFR-2 initiates multiple signaling pathways that regulate key cellular functions:
-
Proliferation (PLCγ-MAPK Pathway): Phosphorylated VEGFR-2 recruits and activates Phospholipase C-gamma (PLCγ). PLCγ hydrolyzes PIP2 into diacylglycerol (DAG) and inositol triphosphate (IP3). DAG activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK (MAPK) cascade, leading to the transcription of genes that drive endothelial cell proliferation.[1]
-
Survival (PI3K/Akt Pathway): The activated VEGFR-2 also recruits and activates Phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to form PIP3, which serves as a docking site for kinases like PDK1 and Akt (also known as Protein Kinase B). Activated Akt promotes cell survival by inhibiting pro-apoptotic proteins.[1]
-
Migration and Permeability: VEGFR-2 activation leads to the stimulation of focal adhesion kinase (FAK) and Src family kinases, which are crucial for cytoskeletal rearrangements and endothelial cell migration.[1] Additionally, the pathway involving PI3K/Akt can lead to the activation of endothelial nitric oxide synthase (eNOS), increasing the production of nitric oxide (NO) and enhancing vascular permeability.[1]
Caption: The VEGFR-2 signaling pathway, from ligand binding to downstream cellular responses.
This compound: A Selective VEGFR-2 Kinase Inhibitor
This compound, with the chemical name 3-[(Thien-2-yl)methylene]-2-indolinone, belongs to the indolin-2-one class of compounds, which were among the first novel classes of tyrosine kinase inhibitors designed to be selective for specific receptor tyrosine kinases (RTKs).[1] The structure-activity relationship for these compounds indicates that 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific inhibitors of VEGFR-2 activity.[1]
Mechanism of Action: Like other small molecule kinase inhibitors of its class, this compound functions as an ATP-competitive inhibitor. It is designed to bind to the ATP-binding pocket within the intracellular kinase domain of VEGFR-2.[1] By occupying this site, it prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent phosphorylation of downstream substrates. This action effectively halts the entire signal transduction cascade before it can begin, leading to the inhibition of endothelial cell proliferation, survival, and migration.
Quantitative Inhibitory Potency: While this compound is established as a VEGFR-2 inhibitor, specific public data on its half-maximal inhibitory concentration (IC50) against the VEGFR-2 kinase is not readily available. For context, the table below presents the IC50 values for other well-characterized, clinically relevant VEGFR-2 inhibitors.
| Compound | Target(s) | VEGFR-2 IC50 (in vitro) | Reference(s) |
| This compound | VEGFR-2 | Data not publicly available | [1][2] |
| Sunitinib | VEGFR-2, PDGFRβ, c-Kit | 80 nM | [3] |
| Sorafenib | VEGFR-2, VEGFR-3, PDGFRβ, Raf | 90 nM | [3] |
| Apatinib | VEGFR-2, Ret, c-Kit, c-Src | 1 nM | [3] |
| Cabozantinib | VEGFR-2, c-Met, Ret, Kit | 0.035 nM | [3] |
Experimental Protocols for Studying this compound
To characterize the inhibitory activity of this compound or similar compounds, several key experiments are typically performed. These can be broadly categorized into cell-free (biochemical) assays and cell-based assays.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified VEGFR-2 kinase.
Objective: To determine the IC50 value of this compound against the isolated VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or unlabeled for luminescence-based assays)
-
Tyrosine kinase substrate (e.g., a synthetic peptide like Poly(Glu:Tyr 4:1))
-
This compound stock solution (in DMSO)
-
96-well plates
-
Kinase-Glo® Luminescence Kinase Assay Kit (or similar for non-radiometric detection) or phosphocellulose paper for radiometric detection
-
Luminometer or scintillation counter
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is constant and low (e.g., ≤1%) to avoid solvent effects.
-
Reaction Setup: To the wells of a 96-well plate, add the kinase buffer, the specific substrate, and the diluted this compound (or DMSO for control wells).
-
Enzyme Addition: Add the diluted recombinant VEGFR-2 enzyme to each well (except for "no-enzyme" blanks) to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes) to allow for the phosphorylation reaction.
-
ATP Addition: Add ATP to each well to start the kinase reaction.
-
Detection:
-
Luminescence Method: Stop the reaction and measure the remaining ATP using a reagent like Kinase-Glo®. The luminescence signal is inversely proportional to kinase activity.
-
Radiometric Method: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity on the substrate using a scintillation counter. The signal is directly proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based VEGFR-2 Autophosphorylation Assay
This assay measures the inhibitor's ability to block VEGF-A-induced VEGFR-2 activation within a relevant cellular environment, such as human umbilical vein endothelial cells (HUVECs).
Objective: To determine the effect of this compound on the phosphorylation of VEGFR-2 in response to ligand stimulation in intact cells.
Materials:
-
HUVECs or other VEGFR-2-expressing endothelial cells
-
Cell culture medium and serum
-
VEGF-A ligand
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (pY1175) and anti-total-VEGFR-2
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence substrate (ECL) and imaging system
Methodology:
-
Cell Culture: Plate HUVECs and grow them to near confluency.
-
Serum Starvation: To reduce basal receptor activation, starve the cells by replacing the growth medium with a low-serum or serum-free medium for several hours (e.g., 4-16 hours).
-
Inhibitor Pre-treatment: Treat the starved cells with various concentrations of this compound (or DMSO for control) for a defined period (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with a specific concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce robust VEGFR-2 phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add ice-cold lysis buffer to prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., pY1175).
-
Wash and then probe with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for total VEGFR-2. Quantify the band intensities for p-VEGFR-2 and total VEGFR-2. The ratio of p-VEGFR-2 to total VEGFR-2 indicates the level of receptor activation. Plot this ratio against the this compound concentration to assess its inhibitory effect.
Caption: Workflow for a cell-based VEGFR-2 autophosphorylation inhibition assay.
Conclusion
This compound is a selective, ATP-competitive inhibitor of VEGFR-2, belonging to the 3-substituted indolin-2-one class of compounds. By targeting the central mediator of angiogenesis, it serves as a valuable tool compound for researchers studying the intricate VEGFR-2 signaling pathway and its role in physiology and disease. The methodologies outlined in this guide provide a robust framework for characterizing the potency and cellular efficacy of this compound and other novel anti-angiogenic agents, aiding in the continued development of targeted therapies for cancer and other angiogenesis-dependent diseases.
References
An In-Depth Technical Guide to SU5208 for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5208 is a synthetic indolinone derivative that has garnered attention in angiogenesis research as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. By targeting VEGFR-2, a key mediator of angiogenesis, this compound provides a valuable tool for investigating the molecular mechanisms of blood vessel formation and for the preclinical evaluation of anti-angiogenic therapeutic strategies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its use in key angiogenesis assays, and an overview of its signaling pathways.
Core Concepts: Mechanism of Action
This compound functions as a competitive inhibitor of the ATP-binding site within the catalytic domain of the VEGFR-2 tyrosine kinase. The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and the formation of new blood vessels. This compound, by occupying the ATP-binding pocket, prevents this autophosphorylation, thereby effectively blocking the initiation of the angiogenic signaling cascade.
While this compound is primarily recognized as a VEGFR-2 inhibitor, its selectivity profile against other related tyrosine kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit, is crucial for interpreting experimental results. A comprehensive understanding of its inhibitory activity against a panel of kinases is essential for discerning its specific effects on VEGFR-2-mediated angiogenesis.
Quantitative Data
Precise quantitative data on the inhibitory activity of this compound is fundamental for designing and interpreting experiments. The following table summarizes the available quantitative data for this compound.
| Parameter | Target/Cell Line | Value | Assay Type |
| IC50 | A549 (human lung carcinoma) | 491.01 μM[1] | Cytotoxicity (MTT Assay) |
Note: The provided IC50 value pertains to cytotoxicity in a cancer cell line and is not a direct measure of VEGFR-2 inhibition. Further research is required to obtain specific IC50 values for this compound against VEGFR-2, PDGFR, and c-Kit kinases.
Signaling Pathways
The inhibition of VEGFR-2 by this compound disrupts several critical downstream signaling pathways that are integral to the angiogenic process. The primary pathways affected include the Ras/MEK/ERK (MAPK) pathway, which is crucial for endothelial cell proliferation, and the PI3K/Akt pathway, which plays a significant role in endothelial cell survival and migration.
VEGFR-2 Signaling and Inhibition by this compound
The following diagram illustrates the canonical VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key in vitro and in vivo assays commonly used to evaluate the anti-angiogenic effects of this compound.
In Vitro Endothelial Cell Proliferation Assay (HUVEC)
This assay assesses the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs), a standard model for studying angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete EGM-2 medium.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in EGM-2 medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known angiogenesis inhibitor).
-
Incubation: Incubate the plates for another 48-72 hours.
-
Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
In Vitro Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the differentiation of endothelial cells into capillary-like structures, a crucial step in angiogenesis.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM-2) with supplements
-
Matrigel® or other basement membrane extract
-
This compound stock solution (in DMSO)
-
48-well or 96-well cell culture plates
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope with a camera
Procedure:
-
Plate Coating: Thaw Matrigel® on ice and coat the wells of a pre-chilled 48-well or 96-well plate with a thin layer (50-100 µL per well).
-
Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Cell Seeding and Treatment: Harvest HUVECs and resuspend them in EBM-2 containing various concentrations of this compound. Seed the cells onto the solidified Matrigel® at a density of 1.5 x 104 to 2 x 104 cells per well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization: Stain the cells with Calcein AM for 30 minutes.
-
Image Acquisition and Analysis: Visualize the tube-like structures using a fluorescence microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess the effect of compounds on angiogenesis in a living system.
Materials:
-
Fertilized chicken eggs
-
This compound stock solution (in a biocompatible solvent)
-
Thermostable, sterile silicone rings or filter paper discs
-
Stereomicroscope
-
Egg incubator
-
Sterile forceps and scissors
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the developing CAM.
-
Treatment Application: On day 7 or 8, place a sterile silicone ring or filter paper disc soaked with a specific concentration of this compound onto the CAM. A vehicle control should also be included.
-
Incubation: Reseal the window and continue incubation for another 48-72 hours.
-
Image Acquisition and Analysis: At the end of the incubation period, acquire images of the CAM vasculature around the application site using a stereomicroscope. Quantify the anti-angiogenic effect by measuring the reduction in blood vessel density, length, and branching in the treated area compared to the control.
Workflow Diagrams
Experimental Workflow for In Vitro Angiogenesis Assays
Experimental Workflow for In Vivo CAM Assay
Safety and Handling
This compound is a research chemical and should be handled with appropriate laboratory safety precautions. It is recommended to wear personal protective equipment, including gloves, lab coat, and safety glasses, when handling the compound. This compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. The final concentration of DMSO in cell culture should be kept low (typically <0.1%) to avoid solvent-induced toxicity. For in vivo studies, the appropriate vehicle for administration should be carefully selected to ensure solubility and minimize toxicity. Currently, there is a lack of publicly available data on the detailed toxicity profile, pharmacokinetics, and pharmacodynamics of this compound. Researchers should exercise caution and may need to perform preliminary toxicity studies before conducting extensive in vivo experiments.
Conclusion
This compound is a valuable research tool for the study of angiogenesis, primarily through its inhibitory action on VEGFR-2. This guide provides a foundational understanding of its mechanism, available data, and detailed protocols for its application in key angiogenesis assays. The provided workflows and signaling pathway diagrams offer a clear visual representation of its use and effects. It is important to note the current limitations in the publicly available quantitative data for this compound, particularly regarding its specific kinase inhibitory profile and in vivo characteristics. Further research to elucidate these parameters will significantly enhance its utility and the interpretability of experimental findings in the field of angiogenesis.
References
An In-depth Technical Guide on Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition in Multiple Myeloma Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the compound "SU5208" in the context of multiple myeloma studies did not yield specific preclinical or clinical data. This compound is identified as a research chemical that inhibits Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). Given the lack of specific literature for this compound in multiple myeloma, this guide will focus on the broader, more extensively researched topic of VEGFR inhibition in multiple myeloma, with a particular focus on SU5416 (Semaxanib) , a small molecule inhibitor of VEGFR2 for which clinical trial data in this indication is available. This approach allows for a comprehensive technical overview that fulfills the core requirements of data presentation, experimental protocols, and pathway visualization within the context of a relevant therapeutic strategy for multiple myeloma.
Introduction: The Role of Angiogenesis and VEGFR in Multiple Myeloma
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells within the bone marrow. The progression of multiple myeloma is highly dependent on the bone marrow microenvironment, where angiogenesis—the formation of new blood vessels—plays a critical role.[1][2][3][4] Increased microvessel density in the bone marrow is a hallmark of active multiple myeloma and is associated with a poor prognosis.[4]
Myeloma cells secrete a variety of pro-angiogenic factors, with Vascular Endothelial Growth Factor (VEGF) being one of the most significant.[1][5] VEGF, by binding to its receptors (primarily VEGFR2 or KDR/Flk-1) on endothelial cells, stimulates their proliferation, migration, and survival, leading to neovascularization.[5][6] This enhanced blood supply provides essential nutrients and oxygen to the growing tumor and facilitates the dissemination of myeloma cells. Furthermore, VEGF can act in an autocrine or paracrine manner on myeloma cells themselves, promoting their growth and survival.[5][7]
The critical role of the VEGF/VEGFR signaling pathway in the pathophysiology of multiple myeloma has made it an attractive target for therapeutic intervention.[8][9] Inhibition of this pathway is hypothesized to disrupt the supportive tumor microenvironment, thereby impeding tumor growth and survival. Several anti-angiogenic agents, including small molecule tyrosine kinase inhibitors targeting VEGFR, have been investigated in preclinical and clinical studies for multiple myeloma.
SU5416 (Semaxanib): A Case Study in VEGFR Inhibition in Multiple Myeloma
SU5416 is a potent and selective small molecule inhibitor of the VEGFR2 (Flk-1/KDR) tyrosine kinase.[10][11][12] By blocking the ATP binding site of the receptor's kinase domain, SU5416 inhibits VEGF-mediated receptor autophosphorylation, a critical step in the activation of downstream signaling pathways.[13] This inhibition leads to a reduction in endothelial cell proliferation and migration, thereby exerting an anti-angiogenic effect.[14]
Quantitative Data from Clinical and Preclinical Studies
A phase II clinical trial was conducted to evaluate the efficacy and safety of SU5416 in patients with relapsed or refractory multiple myeloma. The data from this study provides valuable insights into the clinical activity of VEGFR inhibition in this patient population.
| Table 1: Patient Demographics and Disease Characteristics (SU5416 Phase II Trial) | |
| Characteristic | Value |
| Number of Patients | 27 |
| Median Age (Range) | 69 years (39-79) |
| Median Number of Prior Therapies (Range) | 4 (0-10) |
| Patients with Prior Thalidomide Therapy | 14 |
Source: Giles et al., Clinical Cancer Research, 2004.[15]
| Table 2: Treatment and Clinical Outcomes for SU5416 in Refractory Multiple Myeloma | |
| Parameter | Result |
| Dosing Regimen | 145 mg/m² intravenously twice weekly |
| Median Number of 4-Week Cycles (Range) | 2 (0.2-9) |
| Objective Responses | 0 |
| Patients with Disease Stabilization > 4 months | 4 |
| Median Overall Survival (Range) | 42 weeks (3-92+) |
| Change in Median VEGF Plasma Levels in Patients with Stable Disease | Decrease |
Source: Giles et al., Clinical Cancer Research, 2004.[15]
| Table 3: Adverse Events (Grade 3/4 and Mild-to-Moderate) in the SU5416 Phase II Trial | |
| Adverse Event | Incidence (%) |
| Grade 3/4 Toxicities | |
| Thrombocytopenia | 12% |
| Mild-to-Moderate Toxicities | |
| Nausea | 63% |
| Headache | 56% |
| Diarrhea | 37% |
| Vomiting | 37% |
| Fatigue | 33% |
| Thromboembolic Episodes | 3 cases |
| New Onset Hypertension | 5 cases |
Source: Giles et al., Clinical Cancer Research, 2004.[15]
Signaling Pathways and Experimental Workflows
VEGFR2 Signaling Pathway
The binding of VEGF-A to VEGFR2 on the surface of endothelial cells and myeloma cells initiates a cascade of intracellular signaling events that drive angiogenesis and tumor cell survival. The simplified pathway below illustrates the central role of VEGFR2 and the point of inhibition by SU5416.
Caption: Simplified VEGFR2 signaling cascade and the inhibitory action of SU5416.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a VEGFR inhibitor in multiple myeloma models.
Caption: A standard workflow for preclinical evaluation of a VEGFR inhibitor in multiple myeloma.
Experimental Protocols
Protocol for Multiple Myeloma Cell Line Culture
This protocol provides general guidelines for the culture of human multiple myeloma cell lines such as RPMI 8226 and U266.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
HEPES buffer
-
Trypan Blue solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Micropipettes and sterile tips
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine. For some cell lines, 10 mM HEPES can be added.
-
Cell Thawing: Thaw a cryovial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant, which contains cryoprotectant.
-
Resuspension and Culture: Gently resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[16][17]
-
Cell Maintenance: Monitor cell density and viability daily. Maintain suspension cultures at a concentration between 0.5 x 10^6 and 2 x 10^6 cells/mL. Split the culture every 2-3 days by diluting the cell suspension with fresh medium.
Protocol for MTT Cell Viability Assay
This protocol is used to assess the effect of a compound like SU5416 on the metabolic activity and viability of myeloma cells.[18][19][20]
Materials:
-
Myeloma cells in complete growth medium
-
96-well flat-bottom plates
-
SU5416 or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed myeloma cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete growth medium. Include wells with medium only for blank controls.
-
Compound Treatment: Prepare serial dilutions of SU5416 in complete growth medium. Add 100 µL of the diluted compound to the appropriate wells. Add 100 µL of medium with vehicle (e.g., DMSO) to control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol for a Human Multiple Myeloma Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of VEGFR inhibitors.[21][22][23][24]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Human multiple myeloma cell line (e.g., H929, RPMI 8226)
-
Matrigel
-
Sterile PBS
-
Syringes and needles (27-gauge)
-
Calipers
-
SU5416 formulation for injection (e.g., in a vehicle like DMSO/polyethylene glycol)
Procedure:
-
Cell Preparation: Harvest myeloma cells from culture, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer SU5416 (or vehicle control) according to the predetermined dosing schedule (e.g., intraperitoneal or intravenous injection).
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach the predetermined size limit. Euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for microvessel density).
Conclusion
While the specific compound this compound lacks dedicated research in multiple myeloma, the therapeutic strategy of targeting the VEGF/VEGFR pathway, to which this compound belongs, has been investigated. The clinical trial of a similar compound, SU5416, demonstrated that while VEGFR inhibition as a monotherapy has minimal objective response rates in heavily pretreated patients, it does show signs of biological activity.[15] This suggests that targeting angiogenesis remains a valid approach, potentially in combination with other anti-myeloma agents. The provided protocols and pathway diagrams offer a foundational framework for researchers and drug development professionals to explore VEGFR inhibitors and other anti-angiogenic strategies in the ongoing effort to develop more effective treatments for multiple myeloma.
References
- 1. Angiogenesis and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Angiogenesis and multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. ashpublications.org [ashpublications.org]
- 6. research.monash.edu [research.monash.edu]
- 7. Hypoxia and Activated VEGF/Receptor Pathway in Multiple Myeloma | Anticancer Research [ar.iiarjournals.org]
- 8. Anti-VEGF Drugs in the Treatment of Multiple Myeloma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. Phase II study of SU5416, a small molecule vascular endothelial growth factor tyrosine kinase receptor inhibitor, in patients with refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. General Guidelines for Culture of Multiple Myeloma Cell Lines [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. biopioneer.com.tw [biopioneer.com.tw]
- 21. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. Frontiers | Animal Models of Multiple Myeloma Bone Disease [frontiersin.org]
- 24. H929 Xenograft Model - Altogen Labs [altogenlabs.com]
SU5208: An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of SU5208, a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). This guide details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, presenting quantitative data in accessible formats and visualizing complex biological pathways and workflows.
Chemical Identity and Properties
This compound, with the IUPAC name 3-[(thiophen-2-yl)methylene]-1,3-dihydro-2H-indol-2-one, is a synthetic small molecule belonging to the oxindole family of compounds. It is recognized for its targeted inhibition of VEGFR2, a key regulator of angiogenesis.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 3-[(thiophen-2-yl)methylene]-1,3-dihydro-2H-indol-2-one |
| Synonyms | 3-[(Thien-2-yl)methylene]-2-indolinone, thienylmethylene oxindole |
| CAS Number | 62540-08-3[1][2][3][4] |
| Molecular Formula | C₁₃H₉NOS[2][4] |
| SMILES | O=C1Nc2ccccc2/C1=C/c1cccs1[2][4] |
| InChI | InChI=1S/C13H9NOS/c15-13-11(8-9-4-3-7-16-9)10-5-1-2-6-12(10)14-13/h1-8H,(H,14,15)/b11-8-[4] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 227.28 g/mol [2][3][4] |
| Appearance | Yellow to orange solid powder |
| Melting Point | Not explicitly available in cited literature |
| Solubility | DMSO: ~45-100 mg/mL[3] Ethanol: ~2 mg/mL Water: Insoluble |
| LogP | 3.378 |
| Purity | ≥98% |
Mechanism of Action and Signaling Pathways
This compound functions as a potent and selective inhibitor of VEGFR2, a receptor tyrosine kinase (RTK).[1][5] It exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of the VEGFR2 kinase. This prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), thereby blocking the initiation of downstream signaling cascades.
The inhibition of VEGFR2 by this compound disrupts a multitude of signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability, all of which are hallmarks of angiogenesis.
References
- 1. This compound | VEGFR | TargetMol [targetmol.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound|62540-08-3|COA [dcchemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | bioactive compound | CAS 62540-08-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
SU5208: An In-Depth Technical Guide for Antineoplastic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5208 is a synthetic indolin-2-one derivative that has been identified as an inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By targeting VEGFR-2, this compound disrupts the signaling cascade responsible for the proliferation and migration of endothelial cells, thereby inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation as an antineoplastic agent.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor development, providing tumors with the necessary nutrients and oxygen for their growth and facilitating their dissemination to distant organs. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a central regulator of this process, making it a prime target for anticancer therapies. This compound emerges as a targeted inhibitor of this pathway, offering a specific mechanism to counteract tumor-induced angiogenesis.
Mechanism of Action
This compound exerts its antineoplastic effects by competitively inhibiting the ATP binding site of the VEGFR-2 tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. The primary mechanism of action is the disruption of tumor angiogenesis.
Preclinical Data
In Vitro Efficacy
The cytotoxic activity of this compound has been evaluated against human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Human Lung Carcinoma | 491.01 |
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines. This table summarizes the reported IC50 value for this compound. Further research is needed to establish a broader profile of its in vitro activity across a wider range of cancer cell lines.
In Vivo Efficacy
Currently, there is a lack of publicly available, specific quantitative data on the in vivo efficacy of this compound from xenograft models, such as tumor growth inhibition percentages or survival data. Preclinical in vivo studies are crucial to determine the therapeutic potential of this compound in a physiological context. Such studies would typically involve the implantation of human tumor cells into immunocompromised mice, followed by treatment with this compound to assess its impact on tumor growth and progression.
Signaling Pathways
VEGFR-2 Signaling Pathway
The binding of VEGF-A to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, migration, and permeability – all key processes in angiogenesis.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of this compound to inhibit the kinase activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well microtiter plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the VEGFR-2 enzyme and the substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.
Materials:
-
Human cancer cell lines (e.g., A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cells (e.g., A549)
-
Matrigel (optional, to enhance tumor take rate)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at one or more dose levels) and the vehicle control to the respective groups according to a defined schedule (e.g., daily, orally or intraperitoneally).
-
Measure tumor volume (e.g., using the formula: Volume = 0.5 x length x width²) and body weight of the mice regularly (e.g., twice a week).
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
An In-depth Technical Guide to SU5208 and its Inhibition of Flk-1/VEGFR2
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5208 is a synthetic small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) in humans and Fetal Liver Kinase-1 (Flk-1) in mice. As a pivotal regulator of angiogenesis, the process of new blood vessel formation, Flk-1 is a key therapeutic target in oncology and other diseases characterized by pathological neovascularization. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action as a Flk-1 inhibitor, and its effects on downstream signaling pathways. Detailed experimental protocols for key assays to evaluate its biological activity are also presented to facilitate further research and development.
Introduction
Angiogenesis is a critical process in both normal physiological functions, such as embryonic development and wound healing, and in pathological conditions, most notably cancer. Tumor growth and metastasis are highly dependent on the formation of a new blood supply to provide oxygen and nutrients. Vascular Endothelial Growth Factor (VEGF) and its receptors are the primary mediators of this process. Among the VEGF receptors, Flk-1/VEGFR2 plays the most significant role in mediating the mitogenic, migratory, and survival signals of VEGF in endothelial cells.
Inhibition of the VEGF/Flk-1 signaling axis has therefore emerged as a prominent strategy in anti-cancer therapy. This compound is one such small molecule inhibitor designed to compete with ATP for binding to the kinase domain of Flk-1, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.
Chemical and Physical Properties of this compound
This compound, with the chemical name 3-[(Thien-2-yl)methylene]-2-indolinone, is a member of the indolinone class of compounds. Its key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₃H₉NOS |
| Molecular Weight | 227.28 g/mol |
| CAS Number | 62540-08-3 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: Flk-1/VEGFR2 Inhibition
This compound exerts its biological effects by acting as a competitive inhibitor of ATP binding to the catalytic domain of the Flk-1/VEGFR2 tyrosine kinase. The binding of VEGF to the extracellular domain of Flk-1 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream events that lead to endothelial cell proliferation, migration, and survival.
By occupying the ATP-binding pocket, this compound prevents this crucial autophosphorylation step, effectively blocking the initiation of the entire signaling cascade.
Quantitative Data
| Inhibitor | Target(s) | IC50/Ki |
| This compound | VEGFR2 | Not available |
| Cabozantinib (XL184) | VEGFR2, c-Met, RET, KIT, FLT1/3/4, TIE2, AXL | IC50: 0.035 nM (VEGFR2)[2] |
| Apatinib | VEGFR2, RET, c-Kit, c-Src | IC50: 1 nM (VEGFR2)[2] |
| Sunitinib | VEGFR2, PDGFRβ, KIT | IC50: 80 nM (VEGFR2)[2] |
| Sorafenib | VEGFR2, VEGFR3, PDGFRβ, FLT3, KIT, Raf-1, B-Raf | IC50: 90 nM (VEGFR2)[2] |
| Pazopanib | VEGFR1/2/3, PDGFR, FGFR, c-Kit, c-Fms | IC50: 30 nM (VEGFR2)[2] |
Note: The lack of a specific published IC50 value for this compound highlights a gap in the publicly available data for this compound.
Signaling Pathways
The inhibition of Flk-1/VEGFR2 by this compound disrupts several critical downstream signaling pathways essential for angiogenesis. A simplified representation of the VEGFR2 signaling cascade and the point of inhibition by this compound is depicted below.
Experimental Protocols
The following sections provide detailed methodologies for key in vitro assays used to characterize the anti-angiogenic effects of this compound.
In Vitro Flk-1/VEGFR2 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of Flk-1/VEGFR2.
Protocol:
-
Plate Preparation: Add kinase buffer, this compound at various concentrations (typically in a logarithmic series), and recombinant human VEGFR2 kinase to the wells of a 96-well plate.
-
Pre-incubation: Incubate the plate at room temperature for 10-20 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add a mixture of ATP and γ-³²P-ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR2.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution, such as 3% phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto a P81 phosphocellulose filter mat.
-
Washing: Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Endothelial Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of endothelial cells, a key process in angiogenesis.
Protocol:
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) into a 96-well plate at a density of 2,000-5,000 cells per well in complete endothelial growth medium. Allow cells to attach overnight.
-
Serum Starvation (Optional): Replace the medium with a basal medium containing a low percentage of serum (e.g., 0.5-1% FBS) and incubate for 4-6 hours to synchronize the cells.
-
Treatment: Replace the medium with low-serum medium containing various concentrations of this compound (or vehicle control) and a pro-angiogenic stimulus such as VEGF (e.g., 20 ng/mL).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition for each this compound concentration relative to the VEGF-stimulated control and determine the IC50 value.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
Protocol:
-
Plate Coating: Thaw Matrigel or another basement membrane extract on ice. Coat the wells of a pre-chilled 96-well plate with a thin layer of the matrix and allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing a low percentage of serum.
-
Treatment and Seeding: Add this compound at various concentrations and a pro-angiogenic stimulus (e.g., VEGF) to the cell suspension. Immediately seed the treated cells onto the polymerized matrix at a density of 10,000-20,000 cells per well.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Visualization and Quantification:
-
Visualize the formation of tube-like structures using a phase-contrast microscope.
-
Capture images of multiple fields per well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
-
Data Analysis: Calculate the percentage of inhibition of tube formation for each this compound concentration compared to the VEGF-stimulated control.
Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, assessing the effect of this compound on the sprouting of new vessels from a piece of aortic tissue.
Protocol:
-
Aorta Dissection: Harvest the thoracic aorta from a rat or mouse under sterile conditions.
-
Ring Preparation: Clean the aorta of any surrounding fibro-adipose tissue and cross-section it into 1-2 mm thick rings.
-
Embedding: Embed the aortic rings in a collagen or Matrigel matrix in the wells of a 24- or 48-well plate.
-
Treatment: Add culture medium containing various concentrations of this compound (or vehicle control) and a pro-angiogenic stimulus to the wells.
-
Incubation: Culture the rings for 7-14 days, replacing the medium every 2-3 days.
-
Visualization and Quantification:
-
Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope.
-
Capture images at a defined time point (e.g., day 7).
-
Quantify the angiogenic response by measuring the area of sprouting, the number of sprouts, or the total length of the sprouts using image analysis software.
-
-
Data Analysis: Compare the extent of sprouting in this compound-treated rings to that of the control rings.
Conclusion
This compound is a valuable tool for studying the role of Flk-1/VEGFR2 in angiogenesis. Its ability to specifically inhibit this key receptor allows for the dissection of the molecular mechanisms underlying new blood vessel formation. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and to explore its potential as a therapeutic agent in diseases driven by pathological angiogenesis. Further studies are warranted to fully characterize its in vivo efficacy and to establish a comprehensive kinase selectivity profile.
References
Methodological & Application
SU5208 Matrigel Plug Assay: A Detailed Guide to Investigating Anti-Angiogenic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for conducting a Matrigel plug assay to evaluate the anti-angiogenic potential of SU5208, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This in vivo assay is a robust and widely utilized model to assess the efficacy of compounds that target new blood vessel formation, a critical process in tumor growth and metastasis.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions such as cancer. The Matrigel plug assay is a standard in vivo method to quantify angiogenesis. Matrigel, a solubilized basement membrane matrix extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, is rich in extracellular matrix proteins and growth factors.[1][2][3][4] When supplemented with pro-angiogenic factors and injected subcutaneously into mice, it forms a solid gel plug that becomes vascularized by host endothelial cells.[5]
This compound is a potent and selective inhibitor of the VEGFR2 tyrosine kinase.[6] VEGFR2 is the primary receptor for VEGF-A, a key driver of angiogenesis. By inhibiting VEGFR2, this compound is expected to block the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation, thereby inhibiting angiogenesis. This application note will detail the procedure for a Matrigel plug assay to test the anti-angiogenic effects of this compound, from plug implantation to quantitative analysis of neovascularization.
Data Presentation
The following table summarizes hypothetical quantitative data from a Matrigel plug assay evaluating the effect of this compound. This data is for illustrative purposes to demonstrate how results can be presented.
| Treatment Group | Mean Hemoglobin Content (µ g/plug ) ± SD | Mean Microvessel Density (vessels/mm²) ± SD |
| Vehicle Control | 15.8 ± 2.1 | 45.3 ± 5.7 |
| This compound (50 mg/kg) | 6.2 ± 1.5 | 18.9 ± 3.2 |
Experimental Protocols
This section provides a detailed methodology for the this compound Matrigel plug assay.
Materials
-
Matrigel® Matrix (growth factor reduced)
-
Recombinant human basic Fibroblast Growth Factor (bFGF)
-
Heparin
-
This compound
-
Vehicle for this compound (e.g., DMSO, PEG300, Tween 80 in saline)
-
6-8 week old immunodeficient mice (e.g., C57BL/6 or BALB/c nude)
-
Sterile, pre-chilled syringes and needles
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools for plug excision
-
10% Neutral Buffered Formalin
-
Paraffin embedding reagents and equipment
-
Microtome
-
Microscope slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Anti-CD31 antibody (for immunohistochemistry)
-
Secondary antibody and detection reagents for IHC
-
Drabkin's reagent for hemoglobin assay
-
Hemoglobin standard
Experimental Workflow
Caption: Experimental workflow for the this compound Matrigel plug assay.
Detailed Protocol
1. Preparation of Matrigel Plugs
-
Thaw Matrigel on ice overnight at 4°C. It is critical to keep Matrigel and all related reagents on ice to prevent premature gelation.
-
In a sterile, pre-chilled microcentrifuge tube, prepare the Matrigel mixture. For a final volume of 500 µL per plug, mix:
-
450 µL of growth factor reduced Matrigel
-
Recombinant bFGF to a final concentration of 150 ng/mL.
-
Heparin to a final concentration of 10 units/mL.
-
-
Gently mix the components by pipetting up and down, avoiding the introduction of air bubbles. Keep the mixture on ice.
2. Animal Handling and Injection
-
Anesthetize the mice using an approved protocol.
-
Draw 0.5 mL of the Matrigel mixture into a pre-chilled 1 mL syringe with a 24G needle.
-
Inject the Matrigel mixture subcutaneously into the dorsal flank of the mouse. The liquid Matrigel will form a solid plug at body temperature.
3. This compound Administration
-
Prepare the this compound solution in a suitable vehicle. The choice of vehicle should be based on the solubility of this compound and its compatibility with in vivo administration.
-
Administer this compound to the treatment group of mice via a systemic route, such as intraperitoneal (i.p.) injection or oral gavage. A typical starting dose for a small molecule inhibitor like this compound could be in the range of 25-100 mg/kg, administered daily. The control group should receive an equivalent volume of the vehicle.
-
Continue treatment for the duration of the experiment (e.g., 7-14 days).
4. Plug Excision and Processing
-
At the end of the treatment period, euthanize the mice.
-
Carefully dissect the skin to expose the Matrigel plug.
-
Excise the plug and surrounding tissue.
-
For quantitative analysis, proceed with one or more of the following methods.
5. Quantification of Angiogenesis
-
Hemoglobin Assay (e.g., Drabkin's Method):
-
Weigh the excised Matrigel plug.
-
Homogenize the plug in a known volume of distilled water.
-
Centrifuge the homogenate and collect the supernatant.
-
Add Drabkin's reagent to the supernatant and measure the absorbance at 540 nm.
-
Calculate the hemoglobin concentration using a standard curve. The amount of hemoglobin is directly proportional to the amount of blood in the plug, reflecting the degree of vascularization.[7]
-
-
Immunohistochemistry (IHC) for Microvessel Density:
-
Fix the excised Matrigel plug in 10% neutral buffered formalin overnight.
-
Process the fixed plug through a series of ethanol and xylene washes and embed in paraffin.
-
Cut 5 µm sections using a microtome and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval if required by the anti-CD31 antibody protocol.
-
Stain the sections with an anti-CD31 antibody, a marker for endothelial cells.
-
Use an appropriate secondary antibody and detection system.
-
Counterstain with hematoxylin.
-
Under a microscope, count the number of CD31-positive vessels in several high-power fields to determine the microvessel density.
-
Signaling Pathway
This compound exerts its anti-angiogenic effect by inhibiting the VEGFR2 signaling pathway. Upon binding of VEGF-A, VEGFR2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell survival, proliferation, and migration. This compound, as a tyrosine kinase inhibitor, blocks this autophosphorylation step, thereby inhibiting the entire downstream cascade.
Caption: this compound inhibits the VEGFR2 signaling pathway.
By following these detailed protocols, researchers can effectively utilize the Matrigel plug assay to evaluate the anti-angiogenic properties of this compound and other potential therapeutic compounds. The combination of quantitative data from hemoglobin assays and immunohistochemical analysis provides a robust assessment of in vivo angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 5. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. KoreaMed Synapse [synapse.koreamed.org]
Application Notes and Protocols for SU5208 Intraperitoneal Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SU5208, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), for intraperitoneal (IP) administration in murine preclinical models. This document includes detailed protocols for in vivo studies, data presentation from relevant studies, and visualizations of key biological pathways and experimental workflows.
Application Notes
Mechanism of Action
This compound is a synthetic small molecule that functions as a competitive inhibitor of the ATP-binding site of the VEGFR2 tyrosine kinase. VEGFR2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis. By binding to VEGFR2, this compound blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. This inhibition of angiogenesis effectively reduces the blood supply to tumors, thereby impeding their growth and spread.
VEGFR2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, triggers the dimerization of the receptor and the autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for promoting endothelial cell proliferation, survival, and migration. This compound, by inhibiting the initial phosphorylation of VEGFR2, effectively blocks these downstream events.
Quantitative Data from Preclinical Studies
While specific quantitative data for the intraperitoneal application of this compound in mouse tumor models is not extensively available in the public domain, data from studies using the structurally similar and functionally related VEGFR2 inhibitor, SU5416, can provide valuable insights into the expected efficacy. The following table summarizes representative data from a study using SU5416 in a murine glioma model.
| Parameter | Control Group (Vehicle) | SU5416-Treated Group | Percentage Inhibition |
| Tumor Volume (Day 22) | 15.5 ± 2.1 mm³ | 1.2 ± 0.5 mm³ | ~92% |
| Functional Vascular Density | 100% (baseline) | 45 ± 8% | ~55% |
| Vessel Diameter | 8.2 ± 0.7 µm | 5.9 ± 0.5 µm | ~28% |
Data presented is representative of findings for the VEGFR2 inhibitor SU5416 and should be considered as an estimation of the potential effects of this compound.
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to create a 10 mg/ml stock.
-
Gently warm the stock solution and other vehicle components to 37°C to aid in dissolution and prevent precipitation.
-
Prepare the final injection vehicle. A commonly used vehicle formulation for in vivo studies with similar compounds is a mixture of DMSO, PEG300, Tween 80, and PBS. A typical ratio is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% PBS.
-
To prepare the final dosing solution, first mix the required volume of the this compound stock solution with the PEG300 and Tween 80.
-
Slowly add the PBS to the mixture while vortexing to ensure a homogenous suspension.
-
The final concentration of this compound in the injection solution should be calculated based on the desired dosage (mg/kg) and the injection volume.
Protocol for Intraperitoneal Injection in Mice
Materials:
-
Mouse restrainer
-
25-27 gauge needle
-
1 ml syringe
-
70% ethanol
-
This compound dosing solution
Experimental Workflow:
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the required dose of this compound.
-
Prepare the correct volume of the this compound dosing solution in a sterile 1 ml syringe with a 25-27 gauge needle. A typical injection volume for a mouse is 100-200 µl.
-
-
Restraint:
-
Properly restrain the mouse to ensure the safety of both the animal and the researcher. The mouse should be held with its head tilted slightly downwards to move the abdominal organs away from the injection site.
-
-
Injection Site Identification and Disinfection:
-
The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.
-
Cleanse the injection site with a swab soaked in 70% ethanol.
-
-
Injection:
-
Hold the syringe at a 15-20 degree angle to the abdominal wall.
-
Insert the needle, bevel up, through the skin and abdominal muscle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the this compound solution.
-
-
Post-Injection Monitoring:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions, such as distress or signs of pain at the injection site.
-
Disclaimer: These protocols and application notes are intended for guidance and informational purposes for trained research professionals. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols and relevant ethical guidelines. The specific dosages, treatment schedules, and vehicle formulations for this compound may need to be optimized for different tumor models and experimental designs.
Application Notes and Protocols for SU5208 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5208 is a synthetic indolinone derivative that acts as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] By targeting VEGFR-2, this compound effectively blocks the downstream signaling pathways that are crucial for angiogenesis, the process of new blood vessel formation. This inhibitory action makes this compound a valuable tool for in vitro studies related to cancer biology, ophthalmology, and other diseases where pathological angiogenesis is a key factor. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments.
Mechanism of Action
This compound specifically targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF).[2][3] The lack of phosphorylation subsequently blocks the activation of downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are essential for endothelial cell proliferation, migration, survival, and permeability.[2][4][5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following SU5208 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the effects of SU5208, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document outlines the mechanism of action of this compound, its impact on key signaling pathways, and a comprehensive protocol for performing Western blot analysis to quantify changes in protein expression and phosphorylation states.
Introduction to this compound
This compound is a synthetic small molecule that functions as a competitive inhibitor of the ATP-binding site of the VEGFR2 tyrosine kinase.[1][2][3][4][5] By blocking the autophosphorylation of VEGFR2, this compound effectively abrogates the downstream signaling cascades initiated by the binding of VEGF. This inhibition ultimately leads to a reduction in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Western blot analysis is an indispensable technique to elucidate the molecular consequences of this compound treatment, allowing for the precise measurement of the phosphorylation status of VEGFR2 and its downstream effector proteins.
Mechanism of Action and Key Signaling Pathways
VEGFR2 is a receptor tyrosine kinase that plays a central role in mediating the biological effects of VEGF.[3] Upon ligand binding, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphorylated sites serve as docking platforms for various signaling proteins, initiating a cascade of intracellular events that regulate cell proliferation, migration, survival, and vascular permeability.
This compound, by inhibiting VEGFR2 autophosphorylation, disrupts these downstream signaling pathways. Key pathways affected include:
-
The PLCγ-PKC-MAPK/ERK Pathway: This pathway is crucial for endothelial cell proliferation.
-
The PI3K-Akt Pathway: This pathway is a major regulator of cell survival and proliferation.
-
The FAK/p38 MAPK Pathway: This pathway is involved in cell migration and adhesion.
Western blot analysis allows for the direct assessment of this compound's inhibitory activity by measuring the phosphorylation levels of key proteins within these pathways, such as p-VEGFR2, p-Akt, and p-ERK.
Data Presentation: Quantitative Analysis of Protein Phosphorylation
The following table provides a representative example of quantitative data that could be obtained from a Western blot experiment investigating the dose-dependent effects of this compound on the phosphorylation of VEGFR2, Akt, and ERK in a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) stimulated with VEGF.
| Treatment Group | This compound Concentration (µM) | Relative p-VEGFR2 (Tyr1175) Levels (Normalized to Total VEGFR2) | Relative p-Akt (Ser473) Levels (Normalized to Total Akt) | Relative p-ERK1/2 (Thr202/Tyr204) Levels (Normalized to Total ERK1/2) |
| Vehicle Control (DMSO) | 0 | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| This compound | 0.1 | 0.65 ± 0.09 | 0.72 ± 0.10 | 0.78 ± 0.09 |
| This compound | 1 | 0.28 ± 0.05 | 0.35 ± 0.06 | 0.41 ± 0.07 |
| This compound | 10 | 0.05 ± 0.02 | 0.11 ± 0.03 | 0.15 ± 0.04 |
Data are presented as mean ± standard deviation from three independent experiments and are normalized to the vehicle control group. This table is for illustrative purposes to demonstrate the expected trend of this compound's inhibitory effect.
Experimental Protocols
Detailed Western Blot Protocol for Analyzing this compound Treatment Effects
This protocol is optimized for the analysis of changes in protein phosphorylation in response to this compound treatment.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HUVECs) to 70-80% confluency in appropriate growth medium.
-
Serum-starve the cells for 12-24 hours to reduce basal levels of receptor phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of VEGF (e.g., 50 ng/mL) for a short duration (e.g., 5-15 minutes) to induce VEGFR2 phosphorylation.
2. Cell Lysis and Protein Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentration of all samples with lysis buffer.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample. Further normalization to a loading control (e.g., β-actin or GAPDH) can also be performed.
Visualizations
Caption: VEGFR2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
Application Notes: Evaluating Angiogenesis with SU5208
Introduction
Angiogenesis, the formation of new blood vessels from a pre-existing vascular network, is a critical process in embryonic development, wound healing, and tissue repair.[1][2] However, dysregulated angiogenesis is a hallmark of numerous pathologies, including cancer, diabetic retinopathy, and rheumatoid arthritis.[1][3] Tumor cells, for instance, stimulate the growth of new blood vessels to supply oxygen and nutrients, which is essential for tumor growth and metastasis.[4] A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.
VEGF-A, a potent pro-angiogenic factor, exerts its effects primarily by binding to and activating the VEGF Receptor-2 (VEGFR2), a receptor tyrosine kinase expressed on endothelial cells.[5][6][7] Activation of VEGFR2 triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and differentiation—all crucial steps in the angiogenic process.[5][7][8] Consequently, inhibiting VEGFR2 signaling has become a major therapeutic strategy for anti-angiogenic drug development.[9][10]
SU5208 is a chemical compound identified as an inhibitor of VEGFR2.[11][12] By selectively targeting the ATP-binding site of the VEGFR2 kinase domain, this compound effectively blocks its autophosphorylation and the subsequent activation of downstream pathways, thereby inhibiting the essential functions of endothelial cells required for angiogenesis. These application notes provide detailed protocols for utilizing this compound in common in vitro and ex vivo angiogenesis assays to quantify its anti-angiogenic potential.
Mechanism of Action: this compound Inhibition of VEGFR2 Signaling
VEGF-A binding to the extracellular domain of VEGFR2 induces receptor dimerization and conformational changes that activate its intracellular tyrosine kinase domain. This leads to the trans-autophosphorylation of specific tyrosine residues, which then act as docking sites for various signaling proteins. These proteins initiate downstream cascades, including the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[5][7]
This compound functions as a competitive inhibitor at the ATP-binding pocket of the VEGFR2 kinase domain. This prevents receptor autophosphorylation, thereby blocking the initiation of all downstream signaling events and effectively neutralizing the pro-angiogenic signals mediated by VEGF.
Figure 1. this compound inhibits the VEGF-A/VEGFR2 signaling pathway.
Protocol 1: Endothelial Cell Tube Formation Assay
The tube formation assay is a rapid and quantitative in vitro method to assess angiogenesis. Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are seeded onto a basement membrane-like matrix (e.g., Matrigel®). In response to angiogenic stimuli, they rapidly attach, migrate, and align to form capillary-like tubular structures. The inhibitory effect of compounds like this compound can be quantified by measuring changes in tube length, number of branch points, or total tube area.
Experimental Workflow
Figure 2. Workflow for the endothelial cell tube formation assay.
Detailed Methodology
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs), passages 2-5
-
Endothelial Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel® (growth factor reduced)
-
This compound compound
-
DMSO (for stock solution)
-
Sterile, pre-chilled 96-well plates and pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Calcein AM (optional, for fluorescent visualization)
-
Inverted microscope with a camera
Procedure:
-
Preparation of Matrigel® Plate:
-
Thaw Matrigel® overnight on ice at 4°C. Keep Matrigel® and pipette tips on ice at all times to prevent premature solidification.
-
Using a pre-chilled pipette tip, add 50 µL of thawed Matrigel® to each well of a pre-chilled 96-well plate.
-
Ensure the gel is spread evenly across the bottom of the well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs to 70-90% confluency. For best results, passage cells one day before the experiment.[1]
-
On the day of the assay, starve cells in a low-serum medium (e.g., 0.5% FBS) for 2-4 hours.
-
Harvest cells using trypsin, neutralize, and centrifuge. Resuspend the cell pellet in a low-serum medium to a concentration of 1.5-2.5 x 10^5 cells/mL.
-
Once the Matrigel® has solidified, gently add 100 µL of the cell suspension (15,000-25,000 cells) to each well.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[11] Further dilute in the appropriate cell culture medium to create working concentrations (e.g., 2x final concentration).
-
Add the this compound dilutions to the corresponding wells. Ensure to include a vehicle control (DMSO only) and a positive control (e.g., VEGF-stimulated, if using serum-free medium) and a negative control (no treatment).
-
Gently mix the plate to ensure even distribution of the compound.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours. Tube formation is a dynamic process; peak formation typically occurs within this window and may need optimization.
-
(Optional) For fluorescent imaging, add Calcein AM to the wells 30 minutes before the end of the incubation period.
-
Visualize and capture images of the tube networks using an inverted microscope.
-
-
Quantification:
-
Quantify the images using software such as ImageJ with an angiogenesis analysis plugin.
-
Key parameters to measure include:
-
Total tube length
-
Number of nodes/junctions
-
Number of loops/meshes
-
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Data Presentation
The results should be summarized to determine the dose-dependent effect of this compound. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.
Table 1: Illustrative Quantitative Data for this compound in Tube Formation Assay (Note: These are example values. Actual results must be determined experimentally.)
| This compound Conc. (µM) | Total Tube Length (µm, Mean ± SD) | Number of Branch Points (Mean ± SD) | % Inhibition of Tube Length |
| 0 (Vehicle) | 12540 ± 850 | 112 ± 15 | 0% |
| 0.1 | 10150 ± 720 | 95 ± 11 | 19.1% |
| 1 | 6780 ± 510 | 58 ± 8 | 45.9% |
| 5 | 3210 ± 340 | 25 ± 5 | 74.4% |
| 10 | 1150 ± 180 | 8 ± 3 | 90.8% |
Protocol 2: Ex Vivo Aortic Ring Assay
The aortic ring assay is a robust ex vivo model that recapitulates multiple stages of angiogenesis, including endothelial cell sprouting, migration, and microvessel formation within a three-dimensional matrix. Aortas are harvested (typically from rats or mice), sectioned into rings, and embedded in a collagen or Matrigel® matrix. The outgrowth of microvessels from the ring can be monitored over several days, providing a physiologically relevant system to test anti-angiogenic compounds like this compound.
Experimental Workflow
Figure 3. Workflow for the ex vivo aortic ring sprouting assay.
Detailed Methodology
Materials:
-
6-8 week old Sprague-Dawley rats or C57BL/6 mice
-
Surgical tools (forceps, scissors, scalpel)
-
Sterile PBS, ice-cold
-
Endothelial serum-free medium
-
Matrigel® or Type I Collagen
-
This compound compound and DMSO
-
Sterile 48-well plates
-
Stereomicroscope with a camera
Procedure:
-
Aorta Dissection and Ring Preparation:
-
Following euthanasia, open the thoracic cavity and carefully dissect the thoracic aorta. Place it immediately into a petri dish containing ice-cold sterile PBS.
-
Under a dissecting microscope, meticulously remove the surrounding fibro-adipose tissue without damaging the aortic wall.
-
Transfer the cleaned aorta to a new dish with cold PBS. Use a sterile scalpel to cross-section the aorta into uniform rings of ~1 mm in width.
-
-
Embedding Aortic Rings:
-
Coat the wells of a 48-well plate with a thin layer of Matrigel® or collagen (e.g., 150 µL) and allow it to polymerize at 37°C for 30 minutes.
-
Carefully place one aortic ring in the center of each well.
-
Add a second layer of the matrix (e.g., 150 µL) to fully embed the ring.
-
Incubate the plate at 37°C for another 30 minutes to solidify the top layer.
-
-
Treatment and Culture:
-
Prepare culture medium containing the desired final concentrations of this compound (and a vehicle control).
-
Add 500 µL of the appropriate medium to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for up to 12 days.
-
Replace the medium with freshly prepared treatment medium every 2-3 days.
-
-
Imaging and Quantification:
-
Monitor the outgrowth of microvessel sprouts from the aortic rings every 2-3 days using a phase-contrast microscope.
-
Capture images at a consistent magnification on specified days (e.g., Day 7, Day 9).
-
Quantify the angiogenic response by measuring the area of outgrowth or the length and number of the longest sprouts using image analysis software. The extent of sprouting is a measure of angiogenesis.
-
Data Presentation
Results can be presented as the mean sprout area or length at a specific time point, allowing for comparison between different concentrations of this compound.
Table 2: Illustrative Quantitative Data for this compound in Aortic Ring Assay (Day 7) (Note: These are example values. Actual results must be determined experimentally.)
| This compound Conc. (µM) | Sprout Outgrowth Area (mm², Mean ± SD) | Longest Sprout Length (µm, Mean ± SD) | % Inhibition of Outgrowth Area |
| 0 (Vehicle) | 2.85 ± 0.45 | 850 ± 95 | 0% |
| 0.5 | 2.10 ± 0.38 | 620 ± 80 | 26.3% |
| 2 | 1.15 ± 0.25 | 340 ± 55 | 59.6% |
| 10 | 0.30 ± 0.10 | 95 ± 20 | 89.5% |
| 20 | 0.05 ± 0.02 | 25 ± 10 | 98.2% |
This compound Preparation and Storage
-
Solubility: this compound is soluble in DMSO at concentrations up to ~45 mg/mL (198 mM).[11] It is insoluble in water.
-
Stock Solution: Prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10-50 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the solid powder at -20°C for up to 3 years. Store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[12]
References
- 1. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative angiogenesis assays in vivo--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. New Insight on 2D In Vitro Angiogenesis Models: All That Stretches Is Not a Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rat Aortic Ring Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SU5208 Technical Support Center: Troubleshooting Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of SU5208, a potent VEGFR2 inhibitor. All information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
I. Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. This section provides quantitative solubility data, detailed protocols for preparing solutions, and troubleshooting for common solubility-related issues.
Quantitative Solubility Data
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ~45 - 100 | ~198.0 - 439.99 | Sonication may be required. Use freshly opened, anhydrous DMSO.[1] |
| Ethanol | ~2 | ~8.8 | |
| Water | Insoluble | - | |
| Cell Culture Media | Low | - | Prone to precipitation, especially at higher concentrations. |
Experimental Protocols: Solution Preparation
Protocol 1: Preparing a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.273 mg of this compound (Molecular Weight: 227.28 g/mol ).
-
Solvent Addition: In a sterile, amber microcentrifuge tube, add the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Preparing Working Dilutions in Cell Culture Media
This protocol outlines the serial dilution of the DMSO stock solution into aqueous cell culture media.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Pre-warm Media: Ensure the complete cell culture medium is pre-warmed to 37°C to minimize temperature shock to the compound and cells.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is advisable to perform an intermediate dilution of the high-concentration stock solution in DMSO or the cell culture medium. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Final Dilution: Directly add the required volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of media, add 10 µL of the 10 mM stock solution.
-
Mixing: Immediately after adding the this compound solution, gently mix the medium by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause foaming and protein denaturation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
FAQs and Troubleshooting: Solubility
Q: My this compound is not dissolving completely in DMSO, what should I do?
A: First, ensure you are using high-quality, anhydrous DMSO, as absorbed moisture can reduce solubility. If particulates remain after vortexing, sonication in a water bath for 5-10 minutes can aid dissolution. Gentle warming to 37°C may also help, but avoid excessive heat which could degrade the compound.
Q: I observed precipitation when I added my this compound stock solution to the cell culture medium. How can I prevent this?
A: Precipitation in aqueous media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Pre-warm the media: Adding a cold stock solution to warm media can cause the compound to crash out of solution. Ensure your media is at 37°C.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions. This gradual change in solvent environment can help maintain solubility.
-
Increase the final volume of media: A larger volume of media can better accommodate the DMSO stock.
-
Reduce the final concentration of this compound: If experimentally feasible, lowering the final concentration of this compound can prevent it from exceeding its solubility limit in the aqueous environment.
-
Ensure rapid mixing: Add the stock solution directly to the media and mix gently but thoroughly immediately.
II. Stability
Understanding the stability of this compound in various conditions is crucial for the integrity of your experimental data. This section provides information on storage and stability in working solutions.
Storage and Stability Data
| Condition | Storage Temperature | Stability | Notes |
| Solid Powder | -20°C | ≥ 2 years | Protect from light and moisture. |
| DMSO Stock Solution | -20°C | ~1 month | Avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | ~6 months | Aliquot to minimize freeze-thaw cycles. |
| Aqueous/Media Solution | 37°C | Unstable | Prepare fresh for each experiment. |
FAQs and Troubleshooting: Stability
Q: How stable is this compound in my cell culture experiment?
A: this compound, like many small molecule inhibitors, can be unstable in aqueous solutions at 37°C over extended periods. It is highly recommended to prepare fresh working solutions for each experiment and to minimize the time the compound spends in culture medium before and during the assay.
Q: I am conducting a long-term experiment (e.g., 48-72 hours). Should I be concerned about this compound degradation?
A: Yes, for long-term incubations, the degradation of this compound could lead to a decrease in its effective concentration over time. This could potentially impact your results. If feasible for your experimental design, consider replacing the media with freshly prepared this compound-containing media at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration.
Q: What are the potential degradation pathways for this compound in aqueous solutions?
A: While specific degradation pathways for this compound in cell culture media have not been extensively published, compounds with similar structures can be susceptible to hydrolysis. The presence of serum proteins and other components in the media can also affect stability.
III. Mechanism of Action: VEGFR2 Signaling Pathway
This compound is a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Understanding this pathway is essential for interpreting experimental results.
References
Technical Support Center: Preventing SU5208 Precipitation
Welcome to the technical support center for SU5208. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of this compound in cell culture media. This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) and a valuable tool in angiogenesis research. However, its low aqueous solubility can present challenges. This guide offers troubleshooting advice and detailed protocols to ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after I add it to my cell culture media?
Precipitation of this compound, which is practically insoluble in aqueous solutions, typically occurs when its concentration exceeds its solubility limit in the final culture medium. This is often caused by a phenomenon known as "solvent shift." When a concentrated stock of this compound in an organic solvent like DMSO is diluted into the aqueous environment of the cell culture media, the DMSO is diluted, rendering it unable to keep the this compound in solution.[1][2] Other factors include low temperatures, media components reacting with the compound, or inappropriate pH levels.[3]
Q2: What is the recommended solvent and stock concentration for this compound?
The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[4] It is advisable to prepare a high-concentration stock solution, for instance, 10-50 mM. Preparing a stock that is at least 1000 times more concentrated than your final working concentration is a good practice.[1] This minimizes the volume of DMSO added to your culture, keeping the final solvent concentration low enough (typically <0.5%) to avoid cytotoxicity.[2]
Q3: How can I prevent precipitation when diluting my this compound stock solution?
To prevent precipitation, it is crucial to dilute the compound properly. Instead of adding the DMSO stock directly to your full volume of media, you can try adding the media dropwise to your aliquot of stock solution while vortexing.[5] Another effective method is to pre-warm both the stock solution and the destination culture media to 37°C. Add the stock solution slowly to the pre-warmed media while gently swirling. This helps maintain the compound's solubility during the critical dilution step.
Q4: Can the temperature of my media and stock solution affect this compound solubility?
Yes, temperature is a critical factor. Many compounds are less soluble at lower temperatures. Storing media at 4°C can cause salts and other components to precipitate, and adding a DMSO stock to cold media will almost certainly cause a poorly soluble compound like this compound to crash out of solution. Always pre-warm your media to 37°C before adding the compound. Also, avoid repeated freeze-thaw cycles of your stock solution, which can promote compound degradation and precipitation.
Q5: What should I do if I see a precipitate in my media after adding this compound?
If you observe a precipitate, it is best to discard the solution and prepare a fresh one, as the actual concentration of the soluble compound will be unknown. If you must attempt to salvage it, gentle warming to 37°C and mild sonication may help redissolve the compound. However, the best course of action is to optimize your dilution protocol to prevent precipitation from occurring in the first place.
Q6: Does the type of cell culture media affect this compound precipitation?
Yes, the composition of the media can influence solubility. Media are complex mixtures of salts, amino acids, vitamins, and proteins. High concentrations of salts or pH instability can contribute to the precipitation of media components themselves, which can in turn affect the solubility of added compounds.[3] For example, calcium and phosphate ions can form insoluble precipitates.[3] If you consistently experience issues, consider evaluating the solubility in a simpler buffered saline solution (like PBS) first.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | Solvent Shift: Rapid dilution of DMSO stock in aqueous media causes the compound to exceed its solubility limit. | 1. Pre-warm both the media and the stock solution to 37°C before mixing. 2. Add the stock solution slowly into the media while gently swirling or vortexing. 3. Ensure the final DMSO concentration is as low as possible (ideally ≤0.1%).[1] |
| Cold Media/Stock: Low temperature reduces the solubility of this compound. | Always use media and stock solutions that have been equilibrated to 37°C. | |
| Precipitate appears over time in the incubator. | Media Evaporation: Water loss from the culture vessel increases the concentration of all components, including this compound, beyond the solubility limit. | 1. Ensure the incubator has adequate humidity. 2. Use filter-capped flasks or ensure culture plates are well-sealed to minimize evaporation.[3] |
| Compound Instability/Degradation: The compound may not be stable in the culture media at 37°C for extended periods. | Prepare fresh working solutions just before use. For long-term experiments, consider replenishing the media with freshly prepared compound at regular intervals. | |
| Inconsistent experimental results. | Variable Compound Concentration: Precipitation leads to an unknown and lower-than-expected final concentration of the active compound. | 1. Visually inspect the media under a microscope for crystals before and after adding to cells. 2. Strictly follow a validated and consistent protocol for preparing the working solution. |
| Contamination: Bacterial or fungal contamination can cause turbidity and pH changes, which may be mistaken for or contribute to precipitation. | Discard the media and culture. Always use aseptic techniques. |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (e.g., 20 mM)
-
Calculate Required Mass: this compound has a molecular weight of 227.28 g/mol . To make 1 mL of a 20 mM stock solution, you will need:
-
0.020 mol/L * 0.001 L * 227.28 g/mol = 0.00454 g = 4.54 mg
-
-
Weigh Compound: Carefully weigh out 4.54 mg of this compound powder.
-
Dissolve in DMSO: Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Ensure Complete Dissolution: Vortex thoroughly. If needed, gently warm the vial to 37°C or use a sonicator bath for a few minutes until all solid has dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media (e.g., 20 µM)
This protocol uses a 1:1000 dilution from the 20 mM stock solution.
-
Pre-warm Reagents: Place your cell culture medium and one aliquot of the 20 mM this compound DMSO stock in a 37°C water bath or incubator for at least 15-30 minutes.
-
Prepare Dilution Tube: In a sterile conical tube, add the required volume of pre-warmed cell culture medium. For example, for 10 mL of working solution, add 10 mL of media to the tube.
-
Add Stock Solution: Retrieve the pre-warmed this compound stock. Pipette 10 µL of the 20 mM stock solution and add it drop-wise into the 10 mL of media while gently swirling or vortexing the tube. Do not add the media directly onto the concentrated stock.
-
Final Mix: Cap the tube and gently invert it a few times to ensure homogeneity.
-
Verification (Optional but Recommended): Pipette a small drop of the final working solution onto a slide and check for any crystals or precipitate under a microscope before adding it to your cells.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Data and Visualizations
This compound Solubility Data Summary
The following table summarizes the reported solubility of this compound in common laboratory solvents. Note that solubility can vary slightly between different compound batches and solvent grades.
| Solvent | Reported Solubility | Molar Concentration (Approx.) |
| DMSO | Up to 45 mg/mL | ~198 mM |
| Ethanol | 2 mg/mL | ~8.8 mM |
| Water | Insoluble | N/A |
Diagrams
Caption: Recommended workflow for preparing this compound solutions to prevent precipitation.
Caption: Simplified signaling pathway showing this compound as an inhibitor of VEGFR2.
References
Technical Support Center: SU5208 Toxicity in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SU5208 in animal models. The information is designed to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is recognized as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By targeting VEGFR2, this compound interferes with the signaling cascade that promotes angiogenesis, the formation of new blood vessels. This pathway is crucial in tumor growth and other pathological conditions involving excessive blood vessel formation.
Q2: What are the potential on-target and off-target toxicities of this compound in animal models?
Due to its mechanism of action as a VEGFR2 inhibitor, on-target toxicities are generally related to the disruption of normal vascular function. These can manifest as hypertension, proteinuria, and potential effects on wound healing. Off-target toxicities, while not extensively documented in publicly available literature for this compound, are a possibility with many kinase inhibitors. These could potentially involve other tyrosine kinases, leading to unforeseen side effects. Close monitoring of animal health is crucial.
Q3: What are the common clinical signs of toxicity to monitor for in animals treated with this compound?
Researchers should closely monitor animals for a range of clinical signs that may indicate toxicity. These include, but are not limited to:
-
General Health: Weight loss, lethargy, ruffled fur, changes in posture.
-
Cardiovascular: Changes in blood pressure (if measurable), edema.
-
Renal: Increased water consumption, changes in urine output or color.
-
Gastrointestinal: Diarrhea, loss of appetite.
-
Dermal: Delayed wound healing, skin lesions.
Any adverse signs should be recorded and correlated with dose levels.
Q4: How should this compound be prepared and administered for in vivo studies?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For in vivo administration, a stock solution in DMSO can be further diluted in a suitable vehicle such as corn oil or a solution containing polyethylene glycol (PEG) to minimize DMSO toxicity. The final concentration of DMSO administered to the animal should be kept to a minimum, typically below 5-10% of the total injection volume. Administration is commonly performed via oral gavage or intraperitoneal injection. The exact formulation and route of administration should be optimized for the specific experimental design.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality at Low Doses
Possible Causes:
-
Vehicle Toxicity: The vehicle used to dissolve and administer this compound, particularly if high concentrations of DMSO or other solvents are used, can cause toxicity and mortality.
-
Formulation Instability: this compound may precipitate out of solution, leading to inconsistent dosing and potential emboli if administered intravenously.
-
Acute On-Target Toxicity: In certain animal strains or models, even low doses of a VEGFR2 inhibitor could lead to acute and severe cardiovascular or other on-target effects.
-
Off-Target Effects: The compound may have potent off-target activity that was not anticipated.
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group to distinguish between compound and vehicle effects.
-
Formulation Check: Visually inspect the dosing solution for any precipitation before each administration. Prepare fresh solutions regularly. Consider using a formulation with better solubility and stability.
-
Dose De-escalation: If mortality is observed, perform a dose de-escalation study to establish a maximum tolerated dose (MTD).
-
Staggered Dosing: In initial studies, dose a small number of animals first to observe for any acute toxicity before proceeding with a larger cohort.
-
Pathology and Histology: Conduct a thorough necropsy and histopathological examination of animals that die unexpectedly to identify the cause of death and target organs of toxicity.
Issue 2: High Variability in Experimental Results
Possible Causes:
-
Inconsistent Dosing: Inaccurate preparation of dosing solutions or administration technique can lead to variability in the actual dose received by each animal.
-
Animal-to-Animal Variation: Biological variability in metabolism and response to the compound.
-
Compound Instability: Degradation of this compound in the dosing solution over time.
-
Technical Errors: Inconsistent timing of dosing, sample collection, or measurements.
Troubleshooting Steps:
-
Standardize Protocols: Ensure all personnel are trained on and adhere to standardized protocols for solution preparation, administration, and data collection.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variability.
-
Fresh Formulations: Prepare dosing solutions fresh daily or as frequently as needed to ensure compound integrity.
-
Randomization and Blinding: Randomize animals into treatment groups and, where possible, blind the personnel performing measurements to the treatment allocation.
-
Pharmacokinetic Analysis: If variability persists, consider conducting a pharmacokinetic study to assess the variability in drug exposure between animals.
Quantitative Data Summary
Table 1: Conceptual Acute Toxicity Profile of this compound in Rodents
| Species | Route of Administration | Vehicle | Dose (mg/kg) | Clinical Observations | Mortality |
| Mouse | Oral Gavage | 5% DMSO in Corn Oil | 10 | No observable adverse effects | 0/5 |
| 50 | Lethargy, ruffled fur | 1/5 | |||
| 100 | Severe lethargy, ataxia | 3/5 | |||
| Rat | Intraperitoneal | 10% PEG400 in Saline | 10 | No observable adverse effects | 0/5 |
| 50 | Abdominal distress, lethargy | 2/5 | |||
| 100 | Severe distress, mortality within 24h | 4/5 |
Table 2: Conceptual Biomarker Changes Following 14-Day Repeated Dosing of this compound in Rats
| Parameter | Control (Vehicle) | This compound (Low Dose) | This compound (High Dose) |
| Liver Function | |||
| Alanine Aminotransferase (ALT) (U/L) | 25 ± 5 | 30 ± 7 | 65 ± 15 |
| Aspartate Aminotransferase (AST) (U/L) | 60 ± 10 | 75 ± 12 | 150 ± 30 |
| Kidney Function | |||
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 3 | 22 ± 4 | 35 ± 8 |
| Serum Creatinine (mg/dL) | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.9 ± 0.2 |
| Cardiac Biomarkers | |||
| Cardiac Troponin I (cTnI) (ng/mL) | < 0.01 | < 0.01 | 0.05 ± 0.02 |
| Statistically significant difference from control group (p < 0.05) |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Model: Healthy, young adult Sprague-Dawley rats (8-10 weeks old), nulliparous and non-pregnant females.
-
Acclimation: Acclimate animals for at least 5 days prior to dosing.
-
Housing: House animals in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing Preparation: Prepare this compound in a vehicle of 5% DMSO in corn oil. Prepare fresh on the day of dosing.
-
Dosing Procedure:
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of this compound using a gavage needle. Start with a dose estimated to be just below the toxic level (e.g., 50 mg/kg).
-
Dose one animal at a time at 48-hour intervals.
-
If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is given a lower dose.
-
-
Observation:
-
Observe animals closely for the first 4 hours post-dosing, and then daily for 14 days.
-
Record all clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Record body weights on days 0, 7, and 14.
-
-
Endpoint: The study is complete after a series of reversals in outcome (survival/death) allows for the calculation of the LD50 and its confidence interval using appropriate statistical methods.
-
Pathology: Perform a gross necropsy on all animals at the end of the study. Collect major organs for histopathological examination.
Protocol 2: 28-Day Repeated Dose Toxicity Study with Toxicokinetics
-
Animal Model: Wistar rats (6-8 weeks old), equal numbers of males and females.
-
Group Allocation: Randomly assign animals to a control group (vehicle only) and at least three dose groups (low, mid, high) of this compound. Include satellite groups for toxicokinetic analysis.
-
Dosing: Administer this compound or vehicle daily for 28 days via the intended clinical route (e.g., oral gavage).
-
Clinical Observations: Conduct and record detailed clinical observations daily.
-
Body Weight and Food Consumption: Record body weights weekly and food consumption at regular intervals.
-
Ophthalmology and Neurological Examinations: Perform examinations before the start of the study and at termination.
-
Toxicokinetics:
-
From the satellite groups, collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours) after the first and last doses.
-
Analyze plasma samples to determine the concentration of this compound and calculate key TK parameters (Cmax, Tmax, AUC).
-
-
Clinical Pathology:
-
At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis.
-
Collect urine for urinalysis.
-
-
Anatomical Pathology:
-
Perform a full necropsy on all animals.
-
Record organ weights (e.g., liver, kidneys, heart, spleen, brain).
-
Collect a comprehensive set of tissues and preserve them in 10% neutral buffered formalin for histopathological examination.
-
Visualizations
Caption: VEGFR2 Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for a repeated dose toxicity study in animal models.
Interpreting unexpected results with SU5208
Welcome to the technical support center for SU5208. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this VEGFR2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that primarily targets the vascular endothelial growth factor receptor-2 (VEGFR2), a key component in the angiogenesis signaling pathway.[1][2] By binding to the ATP-binding site of the kinase domain of VEGFR2, this compound blocks its phosphorylation and subsequent activation, thereby inhibiting downstream signaling cascades involved in endothelial cell proliferation, migration, and survival. This compound belongs to the indolinone class of compounds, which is a common scaffold for kinase inhibitors.[3][4]
Q2: My cells are showing a weaker than expected response to this compound. What are the possible causes?
Several factors could contribute to a reduced cellular response to this compound. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system.
-
Compound Integrity and Solubility:
-
Degradation: Ensure the compound has been stored correctly and is within its recommended shelf life.
-
Solubility: this compound is typically dissolved in DMSO.[1] Inadequate dissolution or precipitation of the compound in your cell culture media can significantly lower its effective concentration. It is advisable to prepare fresh dilutions and visually inspect for any precipitates.
-
-
Experimental Protocol:
-
Cell Density: High cell densities can sometimes lead to a diminished effect of a drug due to a higher number of target molecules.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailability. Consider reducing the serum concentration if your experimental design allows.
-
Assay Timing: The timing of your assay readout is crucial. The effect of the inhibitor might be transient or require a longer incubation period to become apparent.
-
-
Biological Factors:
-
Low VEGFR2 Expression: The cell line you are using may have low endogenous expression of VEGFR2, the primary target of this compound. Verify the expression level of VEGFR2 in your cells by western blot or qPCR.
-
Redundant Signaling Pathways: Cells can often compensate for the inhibition of one signaling pathway by upregulating parallel or alternative pathways that promote survival and proliferation.
-
Q3: I am observing an unexpected increase in the phosphorylation of a downstream signaling molecule after this compound treatment. What could be happening?
This phenomenon, known as paradoxical pathway activation, can be a complex and counterintuitive outcome of kinase inhibitor treatment. While this compound is designed to inhibit VEGFR2, it may have unintended effects on other signaling pathways.
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, some of which could be negative regulators of the pathway you are observing. Inhibition of a negative regulator would lead to the activation of its downstream targets. Kinase inhibitors are rarely completely specific, and their selectivity is a critical factor to consider.[5][6]
-
Feedback Loops: Inhibition of VEGFR2 signaling can sometimes trigger cellular feedback mechanisms that lead to the activation of other receptor tyrosine kinases (RTKs) or signaling pathways as a compensatory response.
-
Retroactivity: Perturbations in a signaling cascade can propagate both downstream and upstream. The inhibition of a downstream kinase can sometimes lead to the accumulation of an activated upstream molecule.[5]
To investigate this, consider performing a broader analysis of the signaling network using phospho-protein arrays or a targeted western blot analysis of key nodes in related pathways.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving unexpected results in your experiments with this compound.
Problem 1: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Compound Variability | Verify the integrity and concentration of your this compound stock. | Prepare a fresh stock solution from a new vial of the compound. Confirm the concentration of your stock solution spectrophotometrically if possible. |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency, and serum concentration. | Standardize your cell culture protocol. Use cells within a defined passage number range for all experiments. |
| Assay Performance | Check for variability in reagent preparation and incubation times. | Prepare master mixes for reagents to minimize pipetting errors. Use a positive control (e.g., a known potent VEGFR2 inhibitor) and a negative control (vehicle only) in every experiment. |
Problem 2: Higher than expected cell viability or proliferation.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Insufficient Inhibition | The concentration of this compound may be too low to effectively inhibit VEGFR2 signaling. | Perform a dose-response curve to determine the optimal concentration for your cell line and assay. |
| Off-Target Pro-Survival Effects | This compound may be activating a pro-survival pathway through an off-target interaction. | Perform a kinome scan or use a panel of kinase inhibitors to identify potential off-target effects. Analyze the phosphorylation status of key pro-survival proteins (e.g., Akt, ERK). |
| Acquired Resistance | Prolonged treatment with a kinase inhibitor can lead to the development of resistance mechanisms. | If you are working with a cell line that has been continuously cultured with this compound, consider using an earlier passage or a different cell line. |
Experimental Protocols
Western Blot for Phospho-VEGFR2
-
Cell Treatment: Plate cells and allow them to adhere overnight. Starve cells in serum-free media for 4-6 hours. Treat with this compound at the desired concentrations for 1-2 hours. Stimulate with VEGF (50 ng/mL) for 10-15 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-VEGFR2 (Tyr1175) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Normalize the phospho-VEGFR2 signal to total VEGFR2 or a loading control like GAPDH.
Signaling Pathway Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. odr.journals.ekb.eg [odr.journals.ekb.eg]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
SU5208 Technical Support Center: Troubleshooting Degradation and Ensuring Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability, storage, and potential degradation of SU5208, a potent VEGFR-2 inhibitor. Below you will find frequently asked questions, detailed troubleshooting guides for unexpected experimental results, and standardized protocols for stability assessment to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both solid compound and solutions are summarized below.
Q2: How should I prepare this compound stock solutions?
A2: It is recommended to prepare a concentrated stock solution in an appropriate solvent, which can then be diluted to the final experimental concentration. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound. To prepare a stock solution, dissolve the solid this compound powder in fresh, anhydrous DMSO to the desired concentration. It is advisable to sonicate briefly to ensure complete dissolution.
Q3: Can I store this compound solutions at room temperature?
A3: It is strongly advised against storing this compound solutions at room temperature for extended periods. As with most small molecule inhibitors, prolonged exposure to ambient temperatures can lead to degradation, reducing the effective concentration and potentially generating confounding artifacts in your experiments.
Q4: What are the signs of this compound degradation?
A4: Visual indicators of degradation in the solid form can include a change in color or texture. In solution, precipitation upon thawing or the appearance of a yellow tint may suggest degradation or poor solubility. Experimentally, a decrease in the expected biological activity or the appearance of unexpected peaks in analytical analyses (e.g., HPLC, LC-MS) are strong indicators of degradation.
Troubleshooting Guide: Investigating this compound Degradation
Unexpected or inconsistent experimental results can often be attributed to the degradation of critical reagents. This guide will help you troubleshoot potential issues related to this compound stability.
Problem: Reduced or Loss of Efficacy in Assays
If you observe a diminished or complete loss of the expected inhibitory effect of this compound in your cellular or enzymatic assays, consider the following:
-
Improper Storage: Verify that both the solid compound and stock solutions have been stored at the recommended temperatures.
-
Age of Stock Solution: Stock solutions stored for extended periods, even at low temperatures, may undergo slow degradation. It is best practice to use freshly prepared stock solutions or solutions that have been stored for less than one month at -20°C or less than six months at -80°C.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can accelerate degradation. Prepare smaller, single-use aliquots to minimize the number of freeze-thaw cycles.
-
Contamination: Ensure that the stock solution has not been contaminated with water or other reactive substances.
Potential Degradation Pathways
While specific degradation products of this compound have not been extensively documented in publicly available literature, understanding the chemical nature of its core structures—the indolinone ring and the thienyl-methylene group—can help predict potential degradation pathways. Forced degradation studies are typically required to definitively identify degradation products.[1][2][3][4][5]
-
Hydrolysis: The lactam (a cyclic amide) in the indolinone core of this compound could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.
-
Oxidation: The electron-rich thiophene ring and the double bond of the methylene bridge are potential sites for oxidation. This can be initiated by exposure to air (auto-oxidation), light, or oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products. It is crucial to protect this compound solutions from light.
The following diagram illustrates a logical workflow for troubleshooting issues related to this compound degradation.
Caption: A flowchart for troubleshooting this compound degradation issues.
Data Presentation: this compound Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Protect from light and moisture. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to minimize freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Preferred for longer-term storage. |
Experimental Protocols
Protocol: Stability Assessment of this compound Stock Solutions
This protocol outlines a basic experiment to assess the stability of a this compound stock solution over time.
Objective: To determine the stability of a this compound stock solution under typical storage conditions.
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Sterile, light-protected microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Validated biological assay (e.g., VEGFR-2 kinase assay or cell-based phosphorylation assay)
Procedure:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a concentration of 10 mM. This will be your "Time 0" sample.
-
Aliquot the remaining stock solution into multiple sterile, light-protected tubes.
-
Store the aliquots at the desired temperature (-20°C or -80°C).
-
At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw one aliquot.
-
Analyze the thawed aliquot alongside a freshly prepared standard using both analytical and biological methods:
-
HPLC Analysis:
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Run the sample on the HPLC system.
-
Compare the peak area and retention time of the this compound peak to the "Time 0" sample and the fresh standard. The appearance of new peaks may indicate the presence of degradation products.
-
-
Biological Assay:
-
Perform a dose-response curve in your validated biological assay using the aged stock solution.
-
Compare the IC50 value to that obtained with a freshly prepared stock solution. A significant shift in the IC50 indicates a loss of potency.
-
-
-
Record and analyze the data to determine the rate of degradation, if any, under the tested storage conditions.
The following diagram illustrates the experimental workflow for assessing this compound stability.
Caption: A workflow for the stability assessment of this compound.
Signaling Pathway
This compound is an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. This compound exerts its effect by blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.
The diagram below illustrates the inhibition of the VEGFR-2 signaling pathway by this compound.
Caption: this compound inhibits VEGFR-2 signaling and angiogenesis.
References
- 1. Forced Degradation Studies - Protheragen Lab [labs.protheragen.ai]
- 2. rjptonline.org [rjptonline.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Validation & Comparative
A Comparative Guide: SU5208 Versus Sunitinib in Renal Cancer Models
A Note to the Researcher: This guide provides a comprehensive overview of sunitinib, a well-established multi-targeted tyrosine kinase inhibitor for renal cell carcinoma (RCC), and SU5208, a VEGFR2 inhibitor. It is important to note that while extensive preclinical and clinical data are available for sunitinib, publicly accessible experimental data on the activity of this compound specifically in renal cancer models is scarce. Therefore, a direct, data-driven performance comparison in this context is not feasible at this time. This guide presents the available information on each compound to facilitate an understanding of their distinct mechanistic profiles.
Introduction
Sunitinib (formerly SU11248) is an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been a standard of care in the treatment of metastatic renal cell carcinoma (mRCC). Its efficacy stems from its ability to block multiple signaling pathways involved in tumor growth and angiogenesis. This compound is identified as a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This guide will summarize the known characteristics of both compounds.
Sunitinib: A Multi-Targeted Approach in Renal Cancer
Sunitinib's therapeutic effect in renal cell carcinoma is largely attributed to its anti-angiogenic properties. By inhibiting key RTKs, sunitinib disrupts the signaling cascades that lead to endothelial cell proliferation, migration, and new blood vessel formation, which are critical for tumor growth and metastasis.
Mechanism of Action
Sunitinib targets a range of receptor tyrosine kinases, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3): Crucial for angiogenesis.
-
Platelet-Derived Growth Factor Receptors (PDGFR-α, PDGFR-β): Involved in tumor growth and angiogenesis.
-
Stem Cell Factor Receptor (c-KIT): Implicated in tumor cell proliferation.
-
Fms-like tyrosine kinase-3 (FLT3): A target in certain hematological malignancies.
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): Plays a role in the tumor microenvironment.
-
Glial cell line-derived neurotrophic factor receptor (RET): A driver in certain types of thyroid cancer.
The following diagram illustrates the primary signaling pathways inhibited by sunitinib.
Caption: Sunitinib inhibits multiple RTKs, blocking downstream signaling.
Preclinical Data in Renal Cancer Models
Sunitinib has been extensively studied in various renal cancer cell lines and in vivo models.
Table 1: In Vitro Activity of Sunitinib in Human Renal Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| 786-O | 4.6 - 5.2 | [1] |
| ACHN | 1.9 | [1] |
| Caki-1 | 2.8 | [1] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Efficacy of Sunitinib in Renal Cancer Xenograft Models
| Model | Treatment | Outcome | Reference |
| Caki-1 Xenograft | Sunitinib (40mg/kg) | ~30% decrease in tumor size | [2] |
Experimental Protocols
-
Cell Lines: 786-O, ACHN, Caki-1 human renal cancer cell lines.
-
Method: Cells are seeded in 96-well plates and treated with increasing concentrations of sunitinib. After a specified incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT or WST. The IC50 values are then calculated from the dose-response curves.[1]
-
Animal Model: Athymic nude mice.
-
Procedure: Human renal cancer cells (e.g., Caki-1) are injected subcutaneously or orthotopically into the mice. Once tumors reach a palpable size, mice are treated with sunitinib (e.g., 40 mg/kg, daily via oral gavage). Tumor volume is measured regularly to assess treatment efficacy.[2]
The following diagram illustrates a general workflow for evaluating a tyrosine kinase inhibitor in a renal cancer xenograft model.
Caption: General workflow for in vivo xenograft studies.
This compound: A VEGFR2-Specific Inhibitor
Information on this compound is primarily available from chemical suppliers, identifying it as an inhibitor of VEGFR2.
Mechanism of Action
This compound is believed to exert its anti-angiogenic effects by specifically targeting VEGFR2, thereby inhibiting the downstream signaling activated by VEGF. This would primarily impact endothelial cell proliferation and migration.
The following diagram depicts the theoretical mechanism of action for a VEGFR2-specific inhibitor like this compound.
Caption: this compound is proposed to specifically inhibit VEGFR2 signaling.
Preclinical Data in Renal Cancer Models
As of the date of this guide, there is no publicly available preclinical data detailing the in vitro or in vivo efficacy of this compound in renal cancer models.
Comparative Summary and Conclusion
A direct comparison of the performance of this compound and sunitinib in renal cancer models is not possible due to the lack of specific experimental data for this compound.
-
Target Profile: Sunitinib is a multi-targeted inhibitor, affecting VEGFRs, PDGFRs, and other kinases, suggesting a broader spectrum of anti-tumor activity that includes both anti-angiogenic and direct anti-proliferative effects on tumor cells. This compound is described as a more selective VEGFR2 inhibitor, implying its mechanism is likely focused purely on anti-angiogenesis.
-
Efficacy: Sunitinib has demonstrated clear efficacy in inhibiting the growth of renal cancer cells in vitro and in vivo, which has translated to its successful clinical use. The efficacy of this compound in renal cancer remains to be determined through future preclinical studies.
References
A Comparative Analysis of the Kinase Inhibitors SU5208 and SU6668 for Research and Development
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent receptor tyrosine kinase inhibitors, SU5208 and SU6668. This analysis is supported by a compilation of experimental data on their mechanisms of action, in vitro potency, and in vivo anti-tumor activities.
Introduction
This compound and SU6668 are small molecule inhibitors targeting key receptor tyrosine kinases (RTKs) involved in cancer progression, primarily through the regulation of angiogenesis. While both compounds have been investigated for their anti-cancer properties, they exhibit distinct target profiles and potencies, making a direct comparison essential for informed research and development decisions. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the targeted signaling pathways and experimental workflows.
Mechanism of Action and Targeted Signaling Pathways
This compound is recognized as a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] VEGFR2 is a primary mediator of VEGF-induced angiogenesis, a critical process for tumor growth and metastasis. By inhibiting VEGFR2, this compound is expected to block the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
SU6668 (Orantinib) , in contrast, is a multi-targeted RTK inhibitor.[3] It potently inhibits Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and VEGFR.[3] Specifically, it demonstrates high potency against PDGFRβ, Flk-1/KDR (VEGFR2), and FGFR1.[3] This broader spectrum of activity allows SU6668 to simultaneously block multiple signaling pathways that contribute to tumor angiogenesis and growth. The inhibition of PDGFR can affect pericyte function and the tumor microenvironment, while FGFR inhibition can impact tumor cell proliferation and resistance mechanisms.
The signaling pathways affected by these inhibitors are central to cancer biology. As illustrated in the diagram below, both compounds ultimately impinge on downstream effectors like the Ras/MEK/ERK and PI3K/Akt pathways, which regulate cell proliferation, survival, and angiogenesis.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and SU6668, focusing on their in vitro inhibitory potency and in vivo anti-tumor efficacy.
Table 1: In Vitro Efficacy - Biochemical Assays
| Compound | Target | Assay Type | IC₅₀ (µM) |
| This compound | VEGFR2 | Kinase Assay | N/A |
| SU6668 | PDGFRβ | Kinase Assay | 0.06 |
| VEGFR2 (KDR) | Kinase Assay | 2.43 | |
| FGFR1 | Kinase Assay | 3.04 |
N/A: Data not available in the searched literature.
Table 2: In Vitro Efficacy - Cell-Based Assays
| Compound | Cell Line | Assay Type | Stimulant | IC₅₀ (µM) |
| This compound | A549 | Cell Viability (MTT) | - | 491.01 |
| SU6668 | HUVEC | Proliferation | VEGF | 0.41 |
| HUVEC | Proliferation | FGF | 9.3 | |
| NIH3T3 | Proliferation | PDGF | 16.5 |
Table 3: In Vivo Efficacy - Xenograft Models
| Compound | Tumor Model | Dosing Regimen | Outcome |
| This compound | N/A | N/A | N/A |
| SU6668 | Various human tumor xenografts (glioma, melanoma, lung, colon, ovarian) | Oral or i.p. | Significant tumor growth inhibition.[2] |
| C6 glioma | Daily treatment | Suppressed tumor angiogenesis.[2] | |
| Established A431 tumors | Oral administration | Induced dramatic and uniform tumor regression.[2] |
N/A: Data not available in the searched literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of kinase inhibitors like this compound and SU6668.
Receptor Tyrosine Kinase (RTK) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific RTK.
Materials:
-
Recombinant human RTK (e.g., VEGFR2, PDGFRβ, FGFR1)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ATP
-
Substrate (e.g., poly(Glu,Tyr) 4:1)
-
Test compounds (this compound, SU6668) dissolved in DMSO
-
96-well microplates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Coat microplate wells with the substrate and block with BSA.
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add the recombinant kinase and the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC) or other relevant cell lines
-
Cell culture medium and supplements (e.g., FBS, growth factors)
-
Test compounds (this compound, SU6668) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vivo Tumor Xenograft Study
This model assesses the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human tumor cell line
-
Matrigel (optional)
-
Test compounds formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human tumor cells (often mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
The following diagram illustrates a general workflow for evaluating the efficacy of these kinase inhibitors.
Conclusion
This comparative guide highlights the distinct profiles of this compound and SU6668. SU6668 emerges as a multi-targeted inhibitor with demonstrated potent in vitro and in vivo activity against a range of RTKs and tumor types. Its ability to simultaneously inhibit VEGFR, PDGFR, and FGFR signaling provides a strong rationale for its broad anti-tumor effects. In contrast, this compound is characterized as a more selective VEGFR2 inhibitor. While this selectivity can be advantageous in specific research contexts, the currently available public data on its biochemical potency and in vivo efficacy is less comprehensive than that for SU6668.
For researchers and drug development professionals, the choice between these two inhibitors will depend on the specific scientific question and therapeutic strategy. SU6668 offers a broader-spectrum approach to inhibiting angiogenesis and tumor growth, while this compound may be more suitable for studies focused specifically on the role of VEGFR2. The provided data and experimental protocols serve as a foundational resource for designing further comparative studies and advancing the development of novel anti-cancer therapies.
References
A Comparative Guide to VEGFR-2 Inhibitors: SU5208 in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SU5208 and other prominent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. We will delve into their performance, supported by experimental data, to offer an objective analysis for research and development applications.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new blood vessels. In cancer, pathological angiogenesis is a hallmark, supplying tumors with essential nutrients and oxygen, thereby promoting their growth and metastasis. Consequently, inhibiting the VEGFR-2 signaling pathway has emerged as a crucial therapeutic strategy in oncology. This compound is a small molecule inhibitor that targets VEGFR-2. This guide will compare its activity with other well-characterized VEGFR-2 inhibitors.
Quantitative Comparison of VEGFR-2 Inhibitors
| Inhibitor | VEGFR-2 IC50 (nM) | Other Kinases Inhibited (IC50 in nM) |
| This compound | Data not available | - |
| Apatinib | 1 | Ret (13), c-Kit (429), c-Src (530)[1] |
| Cabozantinib | 0.035 | c-Met (1.3), Ret (4), Kit (4.6), Flt-1 (12), Flt-3 (11.3), Flt-4 (6), Tie2 (14.3), AXL (7)[2] |
| Fruquintinib | 35 | VEGFR-1 (33), VEGFR-3 (0.5)[2] |
| Pazopanib | 30 | VEGFR-1 (10), VEGFR-3 (47), PDGFR (84), FGFR (74), c-Kit (140), c-Fms/CSF1R (146)[2] |
| Regorafenib | 4.2 (murine) | VEGFR-1 (13), VEGFR-3 (46, murine), PDGFRβ (22), Kit (7), RET (1.5), Raf-1 (2.5)[1] |
| Sorafenib | 90 | Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFR-β (57), Flt-3 (59), c-KIT (68)[1] |
| Sunitinib | 80 | PDGFRβ (2)[1] |
| Vandetanib | 40 | VEGFR-3 (110), EGFR (500)[2] |
| Vatalanib | 37 | Less potent against VEGFR-1, 18-fold less potent against VEGFR-3[2] |
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, survival, migration, and permeability – all critical steps in angiogenesis.[3]
VEGFR-2 Signaling Cascade
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
This protocol outlines a general procedure for determining the IC50 value of a test compound against VEGFR-2.
Objective: To measure the in vitro inhibitory activity of a compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare Kinase Reaction Mixture: In a microplate well, combine the recombinant VEGFR-2 kinase domain and the peptide substrate in the kinase buffer.
-
Add Inhibitor: Add the test compound at various concentrations (typically a serial dilution). Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Measure Kinase Activity: Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: Measure the luminescence using a microplate reader. The amount of ADP produced is proportional to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Kinase Assay Workflow
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of VEGFR-2 inhibitors in a preclinical setting.
Objective: To assess the in vivo anti-tumor activity of a VEGFR-2 inhibitor in a human tumor xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line known to express VEGF (e.g., A549 - lung carcinoma, HT29 - colon carcinoma)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Test compound (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation: Culture the chosen human cancer cell line under standard conditions. Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound (e.g., this compound) to the treatment group according to a predetermined dose and schedule (e.g., daily oral gavage). Administer the vehicle control to the control group.
-
Tumor Measurement and Monitoring: Measure the tumor dimensions with calipers every few days and calculate the tumor volume. Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and, optionally, perform further analyses such as immunohistochemistry for markers of angiogenesis (e.g., CD31) or proliferation (e.g., Ki-67).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the VEGFR-2 inhibitor.
Conclusion
While this compound is identified as a VEGFR-2 inhibitor, the lack of publicly available, direct IC50 data for VEGFR-2 makes a precise quantitative comparison with other inhibitors challenging. The provided data for other well-established VEGFR-2 inhibitors highlights the range of potencies and kinase selectivities within this class of compounds. The experimental protocols outlined in this guide offer a standardized approach for the in vitro and in vivo evaluation of VEGFR-2 inhibitors, which can be applied to further characterize the activity of this compound and other novel compounds in this important therapeutic area. For researchers and drug developers, a thorough and direct comparative analysis using these standardized assays is crucial for making informed decisions in the pursuit of more effective anti-angiogenic therapies.
References
SU5208: A Focused Look at VEGFR2 Inhibition and its Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: SU5208's Known Kinase Interaction
Due to the limited publicly available data on the broad kinase selectivity of this compound, a comprehensive comparison table with other kinases cannot be provided at this time. Research predominantly identifies this compound as a VEGFR2 inhibitor. For the purpose of comparison, a related oxindole inhibitor, SU11652, has been shown to inhibit several tyrosine kinases with IC50 or Ki values in the nanomolar range, as detailed in the table below. This information is provided for context within the same chemical class, but it should be noted that these values are not for this compound.
| Kinase Target | Inhibitor | IC50 / Ki (nM) |
| PDGFRβ | SU11652 | 3 - 500 |
| VEGFR2 | SU11652 | 3 - 500 |
| FGFR1 | SU11652 | 3 - 500 |
| Flk-1 | SU11652 | 3 - 500 |
| cKit | SU11652 | 3 - 500 |
Signaling Pathway: The Central Role of VEGFR2 in Angiogenesis
VEGFR2 is a receptor tyrosine kinase that plays a pivotal role in mediating the downstream cellular responses to VEGF, a critical growth factor for angiogenesis. The binding of VEGF-A to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation triggers a cascade of intracellular signaling pathways that regulate endothelial cell proliferation, migration, survival, and vascular permeability.
Caption: VEGFR2 signaling cascade upon VEGF-A binding.
Experimental Protocols: In Vitro Kinase Inhibition Assay
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. This method can be adapted to assess the selectivity profile of an inhibitor like this compound by testing it against a panel of different kinases.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (with known potency for the target kinase)
-
Negative control (vehicle, e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)
-
Microplates (e.g., 384-well plates)
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in the appropriate solvent (e.g., DMSO). Typically, a 10-point, 3-fold serial dilution is prepared to cover a wide concentration range.
-
Prepare solutions of the positive control inhibitor and the negative control (vehicle).
-
-
Kinase Reaction Setup:
-
Add a small volume (e.g., 1 µL) of the serially diluted test inhibitor, positive control, or negative control to the wells of the microplate.
-
Prepare a master mix containing the kinase reaction buffer and the purified kinase enzyme at a predetermined optimal concentration.
-
Add the kinase-containing master mix (e.g., 2 µL) to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP master mix containing the kinase reaction buffer, the specific substrate, and ATP at their optimal concentrations (often near the Km for ATP).
-
Initiate the kinase reaction by adding the substrate/ATP mix (e.g., 2 µL) to each well.
-
-
Reaction Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of product formed (or substrate consumed). In this example, using the ADP-Glo™ assay:
-
Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent (e.g., 10 µL) to each well to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Normalize the data by setting the negative control (vehicle) as 100% kinase activity and the positive control (or no enzyme control) as 0% activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
This detailed protocol provides a robust framework for assessing the inhibitory potency and selectivity of compounds like this compound, enabling researchers to make informed decisions in their drug discovery and development efforts.
References
Unveiling the Cross-Reactivity Profile of SU5208 with Fibroblast Growth Factor Receptor 1 (FGF-R1)
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for accurate experimental design and interpretation of results. This guide provides a comparative analysis of the kinase inhibitor SU5208, with a specific focus on its cross-reactivity with Fibroblast Growth Factor Receptor 1 (FGF-R1). While this compound is primarily recognized as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, its interaction with other kinases, such as FGF-R1, is a critical aspect of its pharmacological profile.
Kinase Inhibitor Specificity: A Comparative Overview
To illustrate the concept of kinase inhibitor selectivity, the following table contrasts the known primary target of this compound with examples of inhibitors that have demonstrated significant activity against FGF-R1. The data for FGF-R1 inhibitors is sourced from a comprehensive kinase inhibitor profiling study by Bain et al. (2007).
| Compound | Primary Target(s) | FGF-R1 Inhibition (% activity remaining at 1 µM) | Other Notable Off-Targets (% activity remaining at 1 µM) |
| This compound | VEGFR-2 | Data not publicly available | Data not publicly available |
| PD173074 | FGFR1, VEGFR2 | <1% | Src (<1%), Lck (<1%), Abl (2%) |
| CHIR-258 | FGFR1, FGFR3, VEGFR2 | 2% | Flt3 (1%), Kit (1%), TrkB (2%) |
| SU5402 | VEGFR2, FGFR1, PDGFRβ | 10% | Kit (26%), Flt3 (36%) |
Data for PD173074, CHIR-258, and SU5402 are adapted from Bain et al., Biochem. J. (2007) 408, 297-315. It is important to note that the absence of data for this compound in this and other similar large-scale screens highlights a gap in the publicly available knowledge regarding its full kinase selectivity profile.
FGF-R1 Signaling Pathway
Fibroblast Growth Factor Receptor 1 (FGF-R1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration. Upon binding of its ligand, the Fibroblast Growth Factor (FGF), the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.
Caption: The FGF-R1 signaling pathway, illustrating the cascade from ligand binding to cellular response.
Experimental Protocols
To determine the cross-reactivity of a kinase inhibitor like this compound with FGF-R1, a direct biochemical kinase inhibition assay is typically performed.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
Objective: To quantify the inhibitory effect of a compound on the activity of a specific kinase by measuring the incorporation of radiolabeled phosphate into a substrate.
Materials:
-
Recombinant human FGF-R1 kinase
-
Kinase buffer (e.g., 25 mM MOPS pH 7.5, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
[γ-³³P]ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase buffer, recombinant FGF-R1 enzyme, and the substrate.
-
Compound Addition: Add the test compound (this compound) at various concentrations (typically a serial dilution) to the wells. Include a DMSO-only control (vehicle control) and a positive control inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove non-specifically bound radioactivity.
-
Detection: Dry the filter plate and add a scintillant to each well.
-
Data Acquisition: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Assessing Kinase Inhibitor Selectivity
The process of determining the selectivity of a kinase inhibitor involves screening it against a large panel of kinases.
Caption: A typical workflow for assessing the selectivity of a kinase inhibitor.
A Comparative Analysis of SU5208 and Semaxanib: Two Pioneering VEGFR-2 Inhibitors
In the landscape of targeted cancer therapy, the inhibition of angiogenesis, the process of new blood vessel formation, has emerged as a cornerstone strategy. Central to this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily mediated through VEGF Receptor 2 (VEGFR-2). This guide provides a detailed comparative analysis of two early-generation VEGFR-2 inhibitors, SU5208 and semaxanib (SU5416), intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and semaxanib are small molecule inhibitors that target the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain. By competitively inhibiting ATP binding, they prevent the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[1] While both compounds share this fundamental mechanism, their detailed molecular interactions and broader kinase selectivity profiles exhibit notable differences.
Semaxanib has been characterized as a potent and selective inhibitor of VEGFR-2 (also known as KDR or Flk-1).[2] It also demonstrates inhibitory activity against other tyrosine kinases, including c-Kit and Flt-1 (VEGFR-1).[1][3] The inhibition of c-Kit, a receptor tyrosine kinase often implicated in various malignancies, suggests a potential for broader anti-cancer activity beyond anti-angiogenesis.[1]
This compound is also identified as a VEGFR-2 inhibitor.[4] However, detailed public data on its broader kinase selectivity profile and its specific biochemical potency against VEGFR-2 are less readily available compared to semaxanib.
Target Profile and Potency
A direct comparison of the biochemical potency of this compound and semaxanib is challenging due to the limited availability of a specific VEGFR-2 kinase IC50 value for this compound in the public domain. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.[1] For semaxanib, multiple studies have established its inhibitory concentrations against various targets.
| Target | This compound IC50 | Semaxanib (SU5416) IC50 | Reference |
| VEGFR-2 (KDR/Flk-1) (Biochemical) | Not Available | 1.23 µM | [5] |
| VEGFR-1/2 (Biochemical) | Not Available | 40 nM | [6] |
| VEGF-dependent Flk-1 Autophosphorylation (Cellular) | Not Available | 1.04 µM | [1] |
| VEGF-induced Endothelial Cell Proliferation | Not Available | ~1-2 µM | [5] |
| c-Kit (Biochemical) | Not Available | 30 nM | [6] |
| PDGFRβ (Biochemical) | Not Available | >20 µM (20-fold less potent than for VEGFR) | [1][7] |
| A549 Cell Cytotoxicity | 491.01 µM | Not Available | [8] |
Note: The IC50 value for this compound is for cytotoxicity in A549 cells and not a direct measure of VEGFR-2 kinase inhibition, thus it is not directly comparable to the biochemical IC50 values of semaxanib.
Semaxanib demonstrates potent inhibition of VEGFR-2 at both the biochemical and cellular levels.[1][5] Its selectivity for VEGFR-2 over PDGFRβ is noteworthy, though it also potently inhibits c-Kit.[1][6][7]
Preclinical In Vitro and In Vivo Data
Preclinical studies have been instrumental in characterizing the anti-angiogenic and anti-tumor effects of both compounds.
Semaxanib (SU5416):
-
In Vitro: Semaxanib effectively blocks VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 in the low micromolar range.[5] It also inhibits VEGF-dependent autophosphorylation of VEGFR-2 in engineered NIH 3T3 cells.[1]
-
In Vivo: In murine xenograft models, semaxanib has demonstrated significant anti-tumor activity against a range of cancer cell lines, including colon, lung, and prostate.[5][9] This anti-tumor effect is associated with a reduction in tumor vascularization.[10] The compound has also been shown to suppress angiogenesis in the murine corneal micropocket assay.[5]
This compound:
-
In Vitro: The primary available in vitro data for this compound is a cytotoxicity assay in A549 human lung carcinoma cells, which showed an IC50 of 491.01 µM.[8] This value reflects general cell toxicity rather than specific anti-angiogenic activity.
-
In Vivo: Detailed in vivo efficacy studies for this compound are not as extensively reported in publicly accessible literature as those for semaxanib.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are crucial.
VEGFR-2 Kinase Assay (Biochemical)
Objective: To determine the in vitro inhibitory activity of a compound against the enzymatic activity of VEGFR-2.
Protocol (General):
-
Reagents: Recombinant human VEGFR-2 kinase domain, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), test compounds (this compound, semaxanib), and a detection system (e.g., DELFIA® with europium-labeled streptavidin).
-
Procedure: a. The kinase reaction is performed in a 96-well plate. b. The test compound is serially diluted and pre-incubated with the VEGFR-2 enzyme in the kinase buffer. c. The kinase reaction is initiated by the addition of a mixture of ATP and the biotinylated substrate. d. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). e. The reaction is stopped by the addition of EDTA. f. The amount of phosphorylated substrate is quantified using a suitable detection method. For example, the plate is washed and incubated with europium-labeled streptavidin, which binds to the biotinylated and phosphorylated substrate. g. After another wash step, an enhancement solution is added, and the time-resolved fluorescence is measured.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Endothelial Cell Proliferation Assay
Objective: To assess the effect of a compound on the proliferation of endothelial cells stimulated by VEGF.
Protocol (General):
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Reagents: HUVEC growth medium, fetal bovine serum (FBS), recombinant human VEGF, test compounds, and a proliferation detection reagent (e.g., BrdU or WST-1).
-
Procedure: a. HUVECs are seeded in a 96-well plate and allowed to attach overnight. b. The cells are then serum-starved for a period (e.g., 24 hours) to synchronize them. c. The cells are pre-treated with serial dilutions of the test compound for a specified time (e.g., 2 hours). d. VEGF is then added to the wells to stimulate proliferation, and the cells are incubated for a further period (e.g., 48-72 hours). e. Cell proliferation is measured using a colorimetric or fluorometric assay according to the manufacturer's instructions.
-
Data Analysis: The IC50 values are determined from the dose-response curves.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol (General):
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice).
-
Cell Line: A human tumor cell line of interest (e.g., HT-29 for colon cancer).
-
Procedure: a. Tumor cells are cultured and then injected subcutaneously into the flank of the mice. b. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). c. The mice are then randomized into control and treatment groups. d. The test compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection or oral gavage) and schedule. The control group receives the vehicle. e. Tumor volume is measured regularly (e.g., twice a week) using calipers. f. The body weight of the mice is also monitored as an indicator of toxicity. g. At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess microvessel density).
-
Data Analysis: The tumor growth inhibition is calculated and statistically analyzed.
Clinical Development
Semaxanib (SU5416) progressed to Phase III clinical trials for the treatment of advanced colorectal cancer. However, these trials were prematurely terminated due to a lack of efficacy.[11] Despite its ultimate failure in late-stage clinical development, semaxanib played a pivotal role in validating VEGFR-2 as a therapeutic target and paved the way for the development of next-generation multi-targeted kinase inhibitors, such as sunitinib (SU11248).[11] Information on the clinical development of this compound is not widely available.
Conclusion
This compound and semaxanib represent early efforts in the development of small molecule inhibitors targeting the VEGFR-2 signaling pathway. Semaxanib is a well-characterized compound with demonstrated potent in vitro and in vivo anti-angiogenic and anti-tumor activity, though it ultimately did not meet its primary endpoints in late-stage clinical trials. The publicly available data for this compound is less comprehensive, making a direct and detailed comparison challenging. While both compounds target the same critical node in tumor angiogenesis, the extensive preclinical and clinical data available for semaxanib provide a more complete picture of its biological activity and therapeutic potential. This comparative guide highlights the importance of comprehensive preclinical characterization, including detailed potency and selectivity profiling, in the successful development of targeted cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multi-targeted kinase inhibitor SU5416 inhibits small cell lung cancer growth and angiogenesis, in part by blocking Kit-mediated VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Services - Translational Laboratory | Resources for Cancer Researchers [research.umgccc.org]
- 7. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of Tumor Growth, Angiogenesis, and Microcirculation by the Novel Flk-1 Inhibitor SU5416 as Assessed by Intravital Multi-fluorescence Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Semaxanib - Wikipedia [en.wikipedia.org]
SU5208 and its Alternatives: A Comparative Guide to Efficacy in Tumor Xenograft Models
For researchers and professionals in drug development, the evaluation of a compound's preclinical efficacy is a critical step. This guide provides a comparative analysis of the receptor tyrosine kinase (RTK) inhibitor SU5208 and its alternatives, focusing on their performance in various tumor xenograft models. The data presented is compiled from publicly available experimental studies to offer an objective overview for informed decision-making in cancer research.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic compound designed as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound aims to block the signaling cascade that leads to endothelial cell proliferation, migration, and survival. This anti-angiogenic approach is intended to starve tumors of the blood supply necessary for their growth and metastasis.
Efficacy of this compound and Alternatives in Tumor Xenografts
Comprehensive in vivo efficacy data for this compound in tumor xenograft models is limited in publicly accessible literature. However, to provide a valuable comparative context, this guide presents data on several alternative RTK inhibitors that, like this compound, target the VEGFR-2 signaling pathway. The following tables summarize the anti-tumor activity of these compounds in various human tumor xenografts implanted in immunocompromised mice.
Alternative VEGFR-2 Inhibitors: Performance Overview
A selection of alternative VEGFR-2 inhibitors with available preclinical xenograft data includes Semaxanib (SU5416), SU6668, Vatalanib, and Axitinib. These compounds have been evaluated in a range of tumor types, demonstrating varying degrees of efficacy.
Table 1: Comparative Efficacy of Alternative VEGFR-2 Inhibitors in Xenograft Models
| Compound | Tumor Xenograft Model | Host Animal | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Semaxanib (SU5416) | Human Colon, Lung, Prostate Cancer | Mice | Not Specified | Significant | [1] |
| CT26 (Colon Carcinoma) | Zebrafish | 1 µmol/L | ~66% (tumor vessel inhibition) | [2] | |
| GL261 (Glioma) | Zebrafish | 1 µmol/L | ~50% (tumor vessel inhibition) | [2] | |
| SU6668 | A-431 (Squamous Cell Carcinoma) | SCID Mice | 200 mg/kg, p.o., twice daily for 3 weeks | Significant reduction in tumor volume | |
| A431, A375, Colo205, H460, Calu-6, C6, SF763T, SKOV3TP5 | Athymic Mice | Dose-dependent | Significant | ||
| Vatalanib | JVM-3 (CLL-like) | Nude Mice | 100 mg/kg, p.o., daily for 21 days | 76% | |
| Axitinib | Lung Carcinoma (Orthotopic) | Mice | Not Specified | Modest but significant survival prolongation | |
| U87 (Glioblastoma) | Mice | Daily systemic administration | Modest but significant survival prolongation |
Note: "Significant" indicates that the source reported a statistically meaningful effect without providing a precise percentage of tumor growth inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
General Xenograft Tumor Model Protocol
-
Cell Culture: Human tumor cell lines (e.g., A-431, JVM-3, U87) are cultured in appropriate media and conditions until they reach the desired confluence for implantation.
-
Animal Models: Immunocompromised mice (e.g., athymic nude, SCID) are typically used to prevent rejection of the human tumor xenografts.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously or orthotopically into the flank or the organ of origin, respectively, of the host mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, with the volume calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The investigational drug (e.g., SU6668, Vatalanib) or vehicle control is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Secondary endpoints may include body weight changes (as a measure of toxicity) and survival analysis.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
VEGFR-2 Signaling Pathway
This diagram illustrates the signal transduction cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, and the point of inhibition for drugs like this compound.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound and its alternatives.
General Xenograft Experiment Workflow
This diagram outlines the typical workflow for conducting a tumor xenograft study to evaluate the efficacy of a test compound.
Caption: Standard workflow for a preclinical tumor xenograft efficacy study.
Conclusion
While direct, extensive efficacy data for this compound in a variety of tumor xenografts remains elusive in the public domain, the comparative data for alternative VEGFR-2 inhibitors such as Semaxanib, SU6668, Vatalanib, and Axitinib provide valuable insights into the potential anti-tumor activity of this class of compounds. The experimental protocols and pathway diagrams included in this guide offer a foundational understanding for researchers designing and interpreting preclinical studies in the field of anti-angiogenic cancer therapy. Further investigation is warranted to fully elucidate the preclinical potential of this compound across a broader range of tumor models.
References
Head-to-Head Comparison: SU5208 vs. Vatalanib in Angiogenesis Inhibition
For researchers and drug development professionals navigating the landscape of angiogenesis inhibitors, a clear understanding of the comparative performance of different molecules is paramount. This guide provides a head-to-head comparison of two notable tyrosine kinase inhibitors, SU5208 and vatalanib, with a focus on their target specificity, preclinical efficacy, and the experimental methodologies used for their evaluation.
Executive Summary
Vatalanib (also known as PTK787/ZK 222584) is a broad-spectrum inhibitor targeting all known Vascular Endothelial Growth Factor Receptors (VEGFRs), as well as the Platelet-Derived Growth Factor Receptor (PDGFR) and c-KIT.[1][2][3] In contrast, this compound is described as a more selective inhibitor of VEGFR2.[4][5] While extensive preclinical and clinical data are available for vatalanib, quantitative data for this compound, particularly regarding its biochemical potency and broader kinase selectivity, is less prevalent in the public domain. This guide synthesizes the available data to facilitate a comparative assessment.
Data Presentation
Table 1: Biochemical Activity of this compound and Vatalanib
| Target | This compound IC₅₀ (nM) | Vatalanib IC₅₀ (nM) | Reference |
| VEGFR1 (Flt-1) | Data not available | 77 | [6] |
| VEGFR2 (KDR/Flk-1) | Data not available | 37 | [1][6] |
| VEGFR3 (Flt-4) | Data not available | 640 | [6] |
| PDGFRβ | Data not available | 580 | [1] |
| c-Kit | Data not available | 730 | [1] |
Note: The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50% in a biochemical assay. A lower IC₅₀ indicates greater potency. The lack of specific IC₅₀ values for this compound in publicly available literature presents a significant challenge for a direct potency comparison.
Table 2: Cellular Activity of this compound and Vatalanib
| Assay | Cell Line | This compound IC₅₀ (µM) | Vatalanib IC₅₀ (nM) | Reference |
| VEGF-induced HUVEC Proliferation | HUVEC | Data not available | 7.1 | [1] |
| Cell Viability | A549 (Lung Carcinoma) | 491.01 | Data not available | [5] |
| Apoptosis Induction (LC₅₀) | Primary CLL Cells | Data not available | 48,400 (48.4 µM) | [7][8] |
Note: Cellular assays provide insights into a compound's activity in a more complex biological environment. The IC₅₀ for A549 cell viability for this compound is a measure of cytotoxicity and not a direct measure of anti-angiogenic activity. The lethal concentration 50 (LC₅₀) for vatalanib indicates the concentration required to kill 50% of the cells.
Table 3: In Vivo Efficacy of Vatalanib in Xenograft Models
| Tumor Model | Treatment | Outcome | Reference |
| Gastric Cancer Xenograft | Vatalanib + Everolimus | Superior tumor size reduction compared to single agents. | [9][10][11] |
| CLL-like Xenograft (JVM3) | Vatalanib (100 mg/kg/day, oral) | 76% tumor growth inhibition after 21 days. Complete tumor eradication in 2/10 mice. | [7][8] |
| Pancreatic Cancer Xenograft | Vatalanib | Significant anti-tumor activity and decreased microvessel density. | [12] |
Signaling Pathways
Vatalanib exerts its anti-angiogenic effect by blocking the signaling cascade initiated by the binding of VEGF to its receptors on endothelial cells. This inhibition prevents receptor dimerization and autophosphorylation, thereby blocking downstream signaling through pathways like PI3K/Akt and MAPK, which are crucial for endothelial cell proliferation, migration, and survival.
Figure 1: Vatalanib's mechanism of action targeting multiple receptor tyrosine kinases.
This compound is reported to be a selective inhibitor of VEGFR2. Its mechanism of action would therefore be more focused on the VEGFR2-mediated signaling pathway, which is a primary driver of angiogenesis.
Figure 2: this compound's targeted inhibition of the VEGFR2 signaling pathway.
Experimental Protocols
In Vitro Kinase Assay (for Vatalanib)
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol Outline: [1]
-
Reagents: Recombinant GST-fused kinase domains (VEGFRs, PDGFRβ, c-Kit), [γ-³³P]ATP, poly(Glu:Tyr 4:1) peptide substrate, assay buffer (Tris-HCl, MnCl₂, MgCl₂, DTT, sodium vanadate), EDTA, and the test compound (vatalanib).
-
Procedure: a. The kinase, substrate, and test compound are incubated in the assay buffer. b. The kinase reaction is initiated by the addition of [γ-³³P]ATP. c. The reaction is allowed to proceed for a set time at a specific temperature. d. The reaction is stopped by the addition of EDTA. e. The phosphorylated substrate is separated from the unreacted [γ-³³P]ATP using a filter membrane. f. The amount of radioactivity on the filter is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by regression analysis.
Figure 3: Workflow for a typical in vitro radiometric kinase assay.
HUVEC Proliferation Assay (for Vatalanib)
This cell-based assay assesses the effect of a compound on the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.
Protocol Outline: [1]
-
Cell Culture: HUVECs are cultured in appropriate growth medium.
-
Seeding: Cells are seeded into 96-well plates.
-
Treatment: After cell attachment, the medium is replaced with a basal medium containing a pro-angiogenic factor (e.g., VEGF) and varying concentrations of the test compound (vatalanib).
-
Proliferation Measurement: Cell proliferation can be measured using various methods, such as:
-
BrdU Incorporation: A thymidine analog (BrdU) is added to the wells. Proliferating cells incorporate BrdU into their DNA. An anti-BrdU antibody conjugated to an enzyme is then used for colorimetric detection.
-
MTT Assay: A tetrazolium salt (MTT) is added, which is converted to a colored formazan product by metabolically active cells. The color intensity is proportional to the number of viable cells.
-
-
Data Analysis: The absorbance is read using a plate reader, and the IC₅₀ value is calculated based on the dose-response curve.
In Vivo Tumor Xenograft Model (for Vatalanib)
This in vivo assay evaluates the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human tumor cells (e.g., JVM3 for CLL) are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives the test compound (e.g., vatalanib) via a specific route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and the general health of the mice are monitored regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point.
-
Analysis: Tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess microvessel density).
Conclusion
Vatalanib is a well-characterized multi-targeted tyrosine kinase inhibitor with demonstrated preclinical and clinical activity against angiogenesis-dependent tumors. Its inhibitory profile against VEGFRs, PDGFR, and c-Kit provides a broad mechanism of action. This compound is positioned as a more selective VEGFR2 inhibitor, which could potentially offer a more targeted therapeutic approach with a different side-effect profile. However, the current lack of publicly available, detailed quantitative data for this compound makes a direct and comprehensive performance comparison with vatalanib challenging. Further studies characterizing the biochemical potency, kinase selectivity, and in vivo efficacy of this compound are necessary to fully elucidate its potential and position it relative to other angiogenesis inhibitors like vatalanib. Researchers and drug developers should consider the broader target profile of vatalanib for indications where multiple signaling pathways are implicated, while awaiting more definitive data on the selectivity and efficacy of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vatalanib - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Vatalanib | Cell Signaling Technology [cellsignal.com]
- 7. Validate User [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Effects of vatalanib on tumor growth can be potentiated by mTOR blockade in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of vatalanib on tumor growth can be potentiated by mTOR blockade in vivo | Semantic Scholar [semanticscholar.org]
- 11. Effects of vatalanib on tumor growth can be potentiated by mTOR blockade in vivo - OAK Open Access Archive [oak.novartis.com]
- 12. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for SU5208: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for SU5208 could not be located. The following guidance is based on general best practices for the disposal of research-grade chemical compounds. It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department and/or a licensed chemical waste disposal contractor to ensure full compliance with all local, state, and federal regulations.
Immediate Safety and Logistical Information
This compound is a small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), a key component in the angiogenesis signaling pathway.[1] As with any potent, biologically active compound, proper handling and disposal are critical to ensure personnel safety and environmental protection. Unused or waste this compound, including contaminated labware, should be treated as hazardous chemical waste.
Quantitative Data Summary
The table below summarizes the known properties of this compound. This information is crucial for waste characterization and management.
| Property | Value |
| Synonyms | 3-[(Thien-2-yl)methylene]-2-indolinone |
| Molecular Formula | C₁₃H₉NOS |
| Molecular Weight | 227.28 g/mol |
| Appearance | Solid |
| Solubility | Insoluble in Water |
| Soluble in DMSO (≥ 11 mg/mL) | |
| Sparingly soluble in Ethanol (≈ 2 mg/mL) |
Operational Plan for Disposal
The proper disposal of this compound waste must be handled systematically to minimize risk. This involves segregation, packaging, labeling, and arranging for collection by a certified hazardous waste disposal service.
Experimental Protocol: Waste Preparation for Disposal
This protocol outlines the step-by-step procedure for preparing this compound waste for collection.
Objective: To safely package and label all forms of this compound waste (solid compound, solutions, contaminated materials) for disposal by a certified entity.
Materials:
-
Waste this compound (solid powder or solutions)
-
Contaminated items (e.g., pipette tips, gloves, vials, bench paper)
-
Compatible, sealable hazardous waste container (e.g., polyethylene or glass bottle for liquids, labeled bag or drum for solids)
-
Hazardous waste labels (provided by your institution's EHS department)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Procedure:
-
Segregation:
-
Containment:
-
Solid Waste: Place all contaminated solid materials and unused this compound powder into a designated, clearly marked hazardous waste bag or container.
-
Liquid Waste: Pour this compound solutions into a compatible, leak-proof, and sealable container. Do not fill the container to more than 80% capacity to allow for vapor expansion.[2] The container must be compatible with the solvent used (e.g., glass for DMSO).
-
-
Labeling:
-
As soon as the first item of waste is placed in the container, affix a hazardous waste label.
-
Clearly write the full chemical name: "this compound (3-[(Thien-2-yl)methylene]-2-indolinone)". Avoid using abbreviations.
-
List all components of any liquid waste, including solvents (e.g., "this compound in Dimethyl Sulfoxide (DMSO)").
-
Indicate the estimated concentrations and quantities.
-
Fill in the generator's name, lab location, and the date of accumulation.
-
-
Storage:
-
Store the sealed and labeled waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general traffic and incompatible materials.
-
-
Disposal:
Mandatory Visualizations
The following diagrams illustrate the biological context and the general disposal workflow relevant to this compound.
Caption: General workflow for the safe disposal of this compound chemical waste.
Caption: this compound inhibits the VEGFR-2 signaling pathway, blocking angiogenesis.[4][5][6][7]
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. essex.ac.uk [essex.ac.uk]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
